molecular formula C17H17NO5 B584485 4-Hydroxy Kresoxim-methyl Carboxylic Acid CAS No. 181373-11-5

4-Hydroxy Kresoxim-methyl Carboxylic Acid

Cat. No.: B584485
CAS No.: 181373-11-5
M. Wt: 315.32 g/mol
InChI Key: HEMVDCDJEKCCCZ-VLGSPTGOSA-N
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Description

4-Hydroxy Kresoxim-methyl Carboxylic Acid is a major metabolite of the strobilurin fungicide kresoxim-methyl, identified in both mammalian and plant biotransformation studies . This compound is generated through the hydrolytic cleavage of the parent compound's ester group, resulting in the carboxylic acid, coupled with hydroxylation at the para position of the phenoxy ring . Its primary research value lies in environmental fate studies, agrochemical metabolism investigations, and analytical method development for residue analysis. Researchers utilize this metabolite as a key biomarker and reference standard to understand the metabolic pathways, distribution, and excretion of kresoxim-methyl in biological systems . The identification of this acid and its conjugates is crucial for comprehensive risk assessments and for monitoring the degradation and persistence of kresoxim-methyl in the environment and agricultural products. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181373-11-5

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(2Z)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid

InChI

InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16-

InChI Key

HEMVDCDJEKCCCZ-VLGSPTGOSA-N

SMILES

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O

Isomeric SMILES

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O

Synonyms

2-[(4-Hydroxy-2-methylphenoxy)methyl]-α-(methoxyimino)benzeneacetic Acid; 

Origin of Product

United States

Foundational & Exploratory

Advanced Metabolic Profiling: Kresoxim-methyl to Metabolite M9 in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kresoxim-methyl (methyl (E)-2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetate) is a strobilurin fungicide that functions by inhibiting mitochondrial respiration (complex III) in fungal pathogens. In mammalian systems, however, its metabolic fate is governed by rapid biotransformation rather than bioaccumulation.

The metabolic pathway from the parent compound to Metabolite M9 (BF 490-9) represents a critical sequence of detoxification events involving Phase I hydrolysis and oxidation. Understanding this pathway is essential for toxicological risk assessment, as M9 is a major residue identified in the liver, kidney, and excreta of mammals (rats, goats) and is included in the residue definition for dietary risk assessment in animal commodities.

This guide details the mechanistic conversion of Kresoxim-methyl to M9, the specific enzymatic drivers, and the experimental protocols required to validate this pathway in a drug development or regulatory toxicology setting.

Chemical Architecture & Identity

To trace the metabolic lineage, one must first define the structural modifications. The transformation to M9 involves the sequential loss of the methyl ester moiety and the addition of a hydroxyl group to the phenoxy ring.

CompoundCodeChemical Name (IUPAC)Molecular Characteristics
Parent BAS 490FMethyl (E)-2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetateLipophilic ester; rapidly absorbed and metabolized.
Metabolite M1 BF 490-1(2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acidFree acid formed by ester hydrolysis. The central intermediate.
Metabolite M9 BF 490-9(2E)-{2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acidHydroxylated acid.[1] Formed by oxidation of the phenoxy ring of M1.

The Mechanistic Pathway: Parent to M9

The conversion of Kresoxim-methyl to M9 occurs primarily in the liver and follows a strict "Hydrolysis-First" kinetic order.

Step 1: Rapid Ester Hydrolysis (Phase I)

Upon absorption from the gastrointestinal tract, Kresoxim-methyl undergoes rapid first-pass metabolism. The methyl ester group on the side chain is cleaved by carboxylesterases .

  • Reaction: Hydrolysis.[2][3]

  • Product: Metabolite M1 (Free Acid).[4]

  • Kinetics: This is the fastest and most dominant initial reaction. In rat studies, the parent compound is rarely detected in plasma or bile, indicating near-complete conversion to M1 and subsequent metabolites.

Step 2: Aryl Hydroxylation (Phase I)

The free acid M1 serves as the substrate for oxidative enzymes. The phenoxy ring (the "A-ring," distal to the acetate side chain) is targeted by Cytochrome P450 monooxygenases (CYPs) .

  • Reaction: Aromatic Hydroxylation.[5]

  • Regioselectivity: The hydroxylation occurs specifically at the para-position relative to the ether linkage on the phenoxy ring.

  • Product: Metabolite M9 .

  • Enzymology: While specific CYP isoforms vary by species, this reaction is typical of CYP-mediated aryl oxidation, introducing a polar handle (-OH) to facilitate excretion.

Step 3: Phase II Conjugation

The newly formed hydroxyl group on M9 makes it a prime candidate for conjugation.

  • Reaction: Glucuronidation (UDP-glucuronosyltransferase) or Glycosylation.

  • Outcome: The M9-conjugate is highly water-soluble and is actively excreted via bile (feces) and urine.

Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic logic.

MetabolicPathway Parent Kresoxim-methyl (Parent) M1 Metabolite M1 (Free Acid) [BF 490-1] Parent->M1  Ester Hydrolysis (Carboxylesterases)   M9 Metabolite M9 (Hydroxy-Acid) [BF 490-9] M1->M9  Aryl Hydroxylation (Cytochrome P450)   Conjugate M9-Glucuronide (Conjugate) M9->Conjugate  Phase II Conjugation (UGT)  

Figure 1: The metabolic cascade of Kresoxim-methyl. The pathway proceeds from ester hydrolysis (M1) to oxidative hydroxylation (M9), facilitating elimination.

Experimental Methodologies

To validate this pathway and quantify M9, researchers must employ a rigorous ADME (Absorption, Distribution, Metabolism, Excretion) protocol. The following workflow ensures high data integrity and regulatory compliance (e.g., OECD 417).

Protocol: In Vivo Metabolic Profiling (Rat/Goat Model)
1. Radiolabeling Strategy
  • Objective: Track the specific moieties of the molecule.

  • Labels: Use

    
    C-Phenoxy  (A-ring) and 
    
    
    
    C-Phenyl
    (B-ring) labels separately.
  • Reasoning: M9 retains both rings. Labeling the phenoxy ring ensures you can distinguish M9 from metabolites where the ether cleavage might have separated the rings.

2. Administration & Sampling[5]
  • Dosing: Oral gavage (single low dose: ~50 mg/kg; single high dose: ~500 mg/kg).

  • Matrices: Collect urine and feces at 0-6h, 6-12h, 12-24h, and 24-48h. Sacrifice animals at T_max (plasma) or terminal timepoint for liver/kidney extraction.

3. Extraction & Isolation
  • Tissue Extraction: Homogenize liver/kidney in Methanol:Water (4:1).

  • Excreta: Centrifuge urine; lyophilize and extract feces with Methanol.

  • Conjugate Cleavage (Crucial): M9 often exists as a conjugate.

    • Enzymatic: Incubate aliquots with

      
      -glucuronidase/sulfatase (37°C, pH 5.0, 4-12h).
      
    • Validation: Compare chromatograms of treated vs. untreated samples. The disappearance of polar peaks and increase in the M9 peak confirms the conjugate.

4. Analytical Identification
  • LC-MS/MS: Primary detection.

    • Ionization: ESI Negative mode (carboxylic acids ionize well).

    • MRM Transitions: Monitor parent-to-daughter transitions specific to the hydroxylated acid structure.

  • NMR: Required for definitive structural elucidation of isolated M9 (confirming para-hydroxylation).

Experimental Workflow Diagram

ExperimentalWorkflow Start Study Initiation 14C-Kresoxim-methyl (Phenoxy Label) Dosing Oral Administration (Rat/Goat) Start->Dosing Sampling Sample Collection (Urine, Feces, Liver, Kidney) Dosing->Sampling Extraction Extraction (MeOH/H2O) Sampling->Extraction Hydrolysis Enzymatic Hydrolysis (beta-glucuronidase) Extraction->Hydrolysis  Cleave Conjugates   Analysis LC-MS/MS & HPLC-RAD Quantification of M9 Extraction->Analysis  Free Metabolites   Hydrolysis->Analysis  Total Metabolites   ID Structural Confirmation (NMR/HRMS) Analysis->ID  Isolate Peak  

Figure 2: Analytical workflow for the isolation and identification of Metabolite M9 from biological matrices.

Toxicological & Regulatory Significance

  • Residue Definition: Regulatory bodies (EFSA, JMPR) define the residue for risk assessment in commodities of animal origin as the sum of Kresoxim-methyl, M1, and M9 (expressed as parent equivalent). This highlights M9's stability and persistence in edible tissues.

  • Safety Profile: M9 is considered less toxic than the parent compound regarding mitochondrial inhibition but is monitored to ensure total residue burdens do not exceed Acceptable Daily Intake (ADI) thresholds.

  • Stability: M9 has been shown to be stable in frozen tissue samples for >24 months, ensuring the validity of stored samples in long-term feeding studies.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998).[4] Kresoxim-methyl: Toxicological and Environmental Evaluations. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2018).[6] Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal.[6][7] Retrieved from [Link][6]

  • Food and Agriculture Organization (FAO). (2018). Report of the Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Kresoxim-Methyl: Petition for the Establishment of Tolerances. Retrieved from [Link]

Sources

Technical Whitepaper: Comparative Analysis of Kresoxim-methyl Acid Metabolites M1 and M9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Kresoxim-methyl metabolites M1 and M9, structured for researchers and regulatory scientists.

Executive Summary

Kresoxim-methyl (BAS 490 F) is a strobilurin fungicide that acts by inhibiting mitochondrial respiration (cytochrome bc1 complex).[1][2] Upon application, it undergoes rapid metabolic transformation in soil, plants, and animals. The two most critical metabolites for regulatory risk assessment and residue definition are M1 (BF 490-1) and M9 (BF 490-9) .

While both are "acid metabolites" resulting from the cleavage of the methyl ester, they represent distinct stages of biotransformation.[3] M1 is the primary product of hydrolysis, retaining the core lipophilic structure minus the ester moiety. M9 is a secondary Phase I metabolite formed by the subsequent hydroxylation of M1, serving as a precursor for Phase II conjugation. Distinguishing these metabolites is critical for accurate Maximum Residue Limit (MRL) enforcement and dietary risk assessment (DRA).

Chemical Identity and Structural Analysis[1][4][5][6]

The fundamental difference lies in their degree of oxidation. M1 is the free carboxylic acid of the parent; M9 is the hydroxylated derivative of that free acid.

Comparative Chemical Data
FeatureMetabolite M1 (BF 490-1)Metabolite M9 (BF 490-9)
Systematic Name (E)-2-Methoxyimino-2-[2-(o-tolyloxymethyl)phenyl]acetic acid(E)-2-Methoxyimino-2-[2-(4-hydroxy-2-methylphenoxymethyl)phenyl]acetic acid
Transformation Type Hydrolysis (Ester cleavage)Oxidation (Ring Hydroxylation)
Molecular Formula


Molecular Weight 299.32 g/mol 315.32 g/mol
Polarity Moderate (Acidic functionality)High (Acidic + Phenolic functionality)
Key Structural Motif Intact o-tolyl ringp-Hydroxy-o-tolyl ring
Structural Significance
  • M1 (The "Free Acid"): Retains the o-tolyloxymethyl moiety intact. The loss of the methyl ester significantly increases water solubility compared to the parent but retains sufficient lipophilicity to cross biological membranes, though it loses the high affinity for the fungal Qo site (reducing fungicidal efficacy).

  • M9 (The "Phenol Acid"): Possesses a hydroxyl group at the 4-position of the o-tolyl ring. This introduces a second site for ionization (phenolic pKa ~10) and serves as the "handle" for glucuronidation (Phase II metabolism) in animals.

Metabolic Pathways and Formation Mechanisms[3][5][8]

The formation of M1 and M9 follows a sequential cascade. Kresoxim-methyl is rarely detected in urine or bile due to the rapid "first-pass" hydrolysis to M1.

The Biotransformation Cascade
  • Step 1: Ester Hydrolysis (Parent

    
     M1):  Carboxylesterases rapidly cleave the methyl ester bond of Kresoxim-methyl. This is the dominant pathway in soil, water, and biological systems.
    
  • Step 2: Ring Hydroxylation (M1

    
     M9):  Cytochrome P450 monooxygenases attack the o-tolyl ring of M1 at the para position relative to the ether linkage, forming M9.
    
  • Alternative Step 2: Side-chain Oxidation (M1

    
     M2):  Alternatively, the methyl group on the o-tolyl ring can be oxidized to a benzyl alcohol, forming metabolite M2 (BF 490-2).
    
Pathway Visualization

The following diagram illustrates the metabolic causality:

KresoximMetabolism Parent Kresoxim-methyl (Parent Ester) M1 Metabolite M1 (BF 490-1) (Free Acid) Parent->M1 Ester Hydrolysis (Carboxylesterase) M9 Metabolite M9 (BF 490-9) (p-Hydroxy Acid) M1->M9 Ring Hydroxylation (CYP450) M2 Metabolite M2 (BF 490-2) (Hydroxymethyl Acid) M1->M2 Methyl Oxidation (CYP450) Conjugates Phase II Conjugates (Glucuronides) M9->Conjugates Glucuronidation M2->Conjugates

Figure 1: Metabolic lineage of Kresoxim-methyl.[1][3][4][5] M1 is the central hub from which oxidative metabolites M9 and M2 are derived.

Toxicological and Regulatory Profile

Toxicology and Risk Assessment
  • Mammalian Toxicity: Both M1 and M9 are considered relevant for human risk assessment. In rat metabolism studies, M1 is transient, while M9 (and its conjugates) often represents a significant portion of the excreted residue.

  • Aquatic Toxicity (Ecotox):

    • Parent: Highly toxic to fish and aquatic invertebrates (LogP ~3.4).

    • M1 (Acid): Practically non-toxic to fish.[6] The hydrolysis of the ester (Parent

      
       M1) is a critical detoxification step in aquatic environments.
      
    • M9: Due to high polarity and rapid excretion, M9 poses negligible risk to aquatic organisms compared to the parent.

Residue Definitions (EFSA/JMPR)

Regulatory bodies distinguish between "enforcement" and "risk assessment" definitions:

  • Monitoring (Enforcement): Typically defined as Kresoxim-methyl parent only for plant commodities, as M1 and M9 are often not present in significant quantities in the edible portions of treated crops (which are surface-treated).

  • Risk Assessment (Dietary): For commodities of animal origin (milk, meat), the definition is complex. It often includes the sum of Kresoxim-methyl, M1, M2, and M9 (expressed as parent equivalents).[7] This is because ruminants ingesting treated feed rapidly convert the parent to these acid metabolites.

Analytical Methodologies

Distinguishing M1 from M9 requires chromatographic separation, as they share the same core structure and ionization mode (negative ESI).

Sample Preparation (Animal Matrices)

Since M9 often exists as a glucuronide conjugate in tissues, a deconjugation step is mandatory for total residue analysis.

  • Extraction: Homogenize tissue (liver/kidney) with Acetonitrile/Water.

  • Deconjugation: Incubate extract with

    
    -glucuronidase/sulfatase (37°C, 2-4 hours) to liberate free M9 from its conjugates.
    
  • Cleanup: Solid Phase Extraction (SPE) using Polymeric Weak Anion Exchange (WAX) cartridges.

    • Rationale: Both M1 and M9 are acids.[6] WAX retains them at neutral pH while removing neutral interferences. Elute with 5% Formic Acid in Methanol.

LC-MS/MS Separation Protocol

Separation relies on the difference in polarity. M9 (hydroxyl group) is more polar than M1.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at low %B (e.g., 10%) to focus polar analytes.

    • Ramp to high %B. M9 elutes before M1 due to the hydrophilic hydroxyl group.

  • MS/MS Transitions (ESI Negative Mode):

    • M1 (

      
      ): 
      
      • Quantifier:

        
         (Loss of 
        
        
        
        )
      • Qualifier:

        
        
        
    • M9 (

      
      ): 
      
      • Quantifier:

        
         (Loss of 
        
        
        
        )
      • Qualifier:

        
         (Characteristic phenol fragment)
        

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998).[5] Kresoxim-methyl: Toxicological evaluation and residue analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Kresoxim-methyl; Pesticide Tolerance. Federal Register. Retrieved from [Link]

  • Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant. Talanta, 116, 555-561. Retrieved from [Link]

Sources

Comparative Toxicological Profiling: Kresoxim-methyl vs. 4-Hydroxy Kresoxim-methyl Carboxylic Acid (490M9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and risk assessment of strobilurin fungicides, the distinction between the parent ester and its polar metabolites is a critical determinant of environmental fate and mammalian safety. This guide provides an in-depth technical analysis of Kresoxim-methyl (parent) versus its specific downstream metabolite, 4-Hydroxy Kresoxim-methyl Carboxylic Acid (regulatory code: 490M9 or BF 490-9 ).

While the parent compound exhibits high lipophilicity and significant aquatic toxicity due to its ester moiety, the 490M9 metabolite represents a "deactivated" carboxylic acid form. This structural shift drives a massive reduction in aquatic toxicity and facilitates rapid renal excretion in mammals, despite the regulatory requirement to sum both compounds for dietary risk assessment (ADI). This guide outlines the mechanistic basis for these differences and provides validated protocols for their characterization.

Chemical Identity & Physicochemical Divergence

The toxicological divergence between the parent and metabolite is rooted in their physicochemical properties. Kresoxim-methyl relies on an ester linkage to penetrate fungal mitochondria and inhibit complex III (cytochrome bc1). The metabolite 490M9, resulting from ester hydrolysis and aryl hydroxylation, loses this cell-permeating ability.

Table 1: Physicochemical Comparison
FeatureKresoxim-methyl (Parent)4-Hydroxy Kresoxim-methyl Acid (490M9)
CAS Number 143390-89-0181373-11-5
Regulatory Code BAS 490 FBF 490-9 / 490M9
Molecular Weight 313.35 g/mol 315.32 g/mol
Functional Groups Methyl Ester, MethoxyiminoCarboxylic Acid, Phenolic Hydroxyl
LogP (Octanol/Water) 3.4 (Lipophilic)~0.15 (Hydrophilic/Polar)
Solubility (Water) 2 mg/L (Low)High (pH dependent)
Primary Fate Bioaccumulation / Fungal UptakeRapid Excretion (Urine/Bile)

Metabolic Pathway & Biotransformation[3]

The formation of 490M9 is a two-step detoxification process involving Phase I hydrolysis and oxidation. Understanding this pathway is essential for interpreting residue data in liver and kidney tissues.

Mechanism of Action[4][5][6][7]
  • Ester Hydrolysis: The methyl ester of the parent is cleaved (carboxylesterases) to form the free acid (BF 490-1). This is the primary detoxification step, rendering the molecule anionic at physiological pH.

  • Aryl Hydroxylation: The phenoxy ring is hydroxylated at the 4-position by Cytochrome P450 enzymes (Phase I), creating 490M9. This increases water solubility further, preparing the molecule for conjugation (glucuronidation) and excretion.

Visualization: Metabolic Trajectory (DOT)

MetabolicPathway cluster_legend Toxicity Gradient Parent Kresoxim-methyl (BAS 490 F) LogP: 3.4 Acid Kresoxim Acid (BF 490-1) LogP: ~0.15 Parent->Acid Ester Hydrolysis (Carboxylesterases) Metabolite 4-OH Kresoxim Acid (490M9) Excretion Product Acid->Metabolite Aryl Hydroxylation (CYP450) Conjugate Glucuronide Conjugate (Elimination) Metabolite->Conjugate Phase II Conjugation (UDP-GT) Text High Aquatic Tox -> Low Aquatic Tox

Caption: Figure 1. Biotransformation of Kresoxim-methyl to 490M9, illustrating the transition from a lipophilic toxicant to a polar excretion product.

Comparative Toxicology Profile

Mammalian Toxicity (Rat/Mouse Models)

For human health risk assessment (dietary), 490M9 is considered to share the toxicity profile of the parent (low acute toxicity) and is included in the residue definition. However, it does not exhibit the specific target organ toxicity (liver tumors via peroxisome proliferation) observed with high-dose parent compound exposure, as it is rapidly cleared.

EndpointKresoxim-methyl (Parent)490M9 (Metabolite)Significance
Acute Oral LD50 >5000 mg/kg (Rat)>5000 mg/kg (Estimated)Both are practically non-toxic acutely.
Target Organ Liver (Hepatocellular hypertrophy)Kidney/Liver (Presence only)Metabolite is found in organs of excretion but lacks intrinsic hepatotoxicity of the ester.
Carcinogenicity Liver tumors (Rat, high dose)NegativeParent tumors are due to enzyme induction/peroxisome proliferation, not genotoxicity.
Genotoxicity Negative (Ames/Micronucleus)NegativeNo structural alerts for mutagenicity in the metabolite.
Environmental & Aquatic Toxicity (The Critical Divergence)

This is the most significant differentiator. The parent compound is highly toxic to aquatic life (strobilurin mode of action). The metabolite 490M9, being an acid, cannot effectively penetrate the gills or cell membranes of aquatic organisms, rendering it practically non-toxic.

  • Parent (Kresoxim-methyl):

    • Rainbow Trout LC50 (96h): 0.19 mg/L (190 ppb) – Highly Toxic

    • Daphnia magna EC50 (48h): 0.186 mg/L

  • Metabolite (Acid forms/490M9):

    • Rainbow Trout LC50 (96h): >100 mg/L – Practically Non-Toxic[1]

    • Daphnia magna EC50 (48h): >100 mg/L

Scientific Insight: The >500-fold reduction in toxicity confirms that the ester moiety is the pharmacophore responsible for aquatic lethality. Regulatory mandates often require monitoring 490M9 in groundwater not because of toxicity, but as a marker of contamination.

Experimental Protocols

To validate the presence and toxicity profile of 490M9 in a development pipeline, the following protocols are recommended.

Protocol A: In Vitro Metabolic Competence Assay (Microsomal Stability)

Objective: Confirm the formation of 490M9 from Kresoxim-methyl using liver microsomes.

  • Reagents: Pooled Rat Liver Microsomes (RLM), NADPH regenerating system, 100 mM Phosphate buffer (pH 7.4), Kresoxim-methyl stock (DMSO).

  • Incubation:

    • Pre-incubate RLM (0.5 mg protein/mL) with buffer at 37°C for 5 min.

    • Initiate reaction by adding Kresoxim-methyl (final conc. 10 µM) and NADPH.

    • Include a control without NADPH to distinguish hydrolysis (esterase only) from hydroxylation (CYP450).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Transition for Parent: 314 -> 116 m/z.

    • Transition for 490M9: 316 -> [Fragment] m/z (Scan for +16 Da on the acid form).

  • Validation Criteria:

    • Result: Rapid disappearance of Parent.[1] Appearance of Acid (BF 490-1) first, followed by Hydroxy Acid (490M9) only in NADPH+ samples.

Protocol B: Comparative Aquatic Toxicity Screening (OECD 202 Adapted)

Objective: Empirically demonstrate the safety margin of 490M9 vs Parent.

  • Test System: Daphnia magna neonates (<24h old).

  • Preparation:

    • Prepare stock solutions of Kresoxim-methyl (solvent: DMF, max 0.1 mL/L) and 490M9 (water/buffer soluble).

    • Test concentrations:

      • Parent: 0.01, 0.1, 1.0 mg/L.

      • Metabolite: 1.0, 10, 100 mg/L.[2][3]

  • Exposure:

    • 4 replicates per concentration, 5 daphnids per vessel.

    • Static renewal system, 48-hour duration.

  • Observation: Record immobilization at 24h and 48h.

  • Calculation: Determine EC50 using Probit analysis.

    • Success Metric: Parent EC50 should be <1 mg/L; Metabolite EC50 should be >100 mg/L.

Regulatory Implications

Residue Definition

For dietary risk assessment (FAO/WHO, EFSA, EPA), the residue is defined as the sum of Kresoxim-methyl and its metabolites 490M1 and 490M9 , expressed as parent equivalents.

  • Why? Although less toxic to aquatic life, the metabolites retain the core chemical structure and are used as markers of total exposure in mammalian systems.

Groundwater

In the EU, 490M9 is often classified as a "non-relevant metabolite" for groundwater assessment if it does not share the parent's specific toxicity (liver tumors) and is not genotoxic. This classification allows for higher permissible limits (up to 10 µg/L) compared to the active substance (0.1 µg/L), provided the "non-relevant" status is legally accepted by the Rapporteur Member State.

References

  • FAO/WHO. (2018). Kresoxim-methyl: Pesticide Residues in Food 2018 Evaluations Part II - Toxicological. Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link

  • EFSA (European Food Safety Authority). (2018).[4] Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal, 16(11), e05471.[4] Link

  • U.S. EPA. (1999). Kresoxim-methyl; Pesticide Tolerance. Federal Register, 64(100). Link

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000). Public Release Summary: Evaluation of the new active Kresoxim-methyl. Link

  • PubChem. (2023). Compound Summary: 4-Hydroxy Kresoxim-methyl Carboxylic Acid (CID 71749084). National Center for Biotechnology Information. Link

Sources

Advanced Protocol: Identification of Kresoxim-methyl Metabolites in Rat Liver and Kidney

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive workflow for the identification and structural elucidation of Kresoxim-methyl (KM) metabolites in rat hepatic and renal tissues. Kresoxim-methyl, a strobilurin fungicide, undergoes rapid and extensive metabolic transformation in mammals. The primary toxicological interest lies in the conversion of the parent ester to its corresponding acid (490M1) and subsequent hydroxylated derivatives (490M2, 490M9).

This protocol integrates in vivo sampling, high-resolution extraction, and LC-MS/MS analysis, designed for researchers requiring regulatory-grade data (GLP standards).

Metabolic Pathway Analysis

Understanding the biotransformation logic is prerequisite to effective method development. In rats, Kresoxim-methyl is not excreted unchanged in significant quantities; rather, it is rapidly metabolized via three primary mechanisms:

  • Ester Hydrolysis (Phase I): The methyl ester moiety is cleaved by carboxylesterases to form the free acid, 490M1 . This is the rate-limiting and most abundant transformation, occurring largely during first-pass metabolism in the liver.

  • Hydroxylation (Phase I): The aromatic rings (phenoxy or phenyl) undergo oxidation by Cytochrome P450 enzymes (CYP450).

    • 490M2: Hydroxylation at the benzylic position (alcohol formation).

    • 490M9: Hydroxylation of the phenoxy ring (phenol formation).

  • Conjugation (Phase II): The exposed hydroxyl and carboxyl groups are substrates for UDP-glucuronosyltransferases (UGT), forming glucuronide conjugates to facilitate renal excretion.

Visualization: Kresoxim-methyl Metabolic Pathway

The following diagram illustrates the cascade from parent compound to terminal metabolites found in liver and kidney matrices.

KresoximMetabolism cluster_tissues Predominant Tissues Parent Kresoxim-methyl (Parent Ester) MW: 313.3 M1 490M1 (Acid Metabolite) (Ester Cleavage) MW: 299.3 Parent->M1 Carboxylesterase (Hydrolysis) M2 490M2 (Hydroxy-Acid) MW: 315.3 M1->M2 CYP450 (Oxidation) M9 490M9 (Phenoxy-Hydroxy Acid) MW: 315.3 M1->M9 CYP450 (Oxidation) Conj_M2 M2-Glucuronide (Conjugate) M2->Conj_M2 UGT (Glucuronidation) Conj_M9 M9-Glucuronide (Conjugate) M9->Conj_M9 UGT (Glucuronidation)

Figure 1: Metabolic cascade of Kresoxim-methyl in the rat. The central acid metabolite (490M1) serves as the precursor for oxidative downstream products.

Experimental Methodology

This workflow ensures the preservation of labile metabolites (such as glucuronides) while maximizing recovery of the lipophilic parent compound.

Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

  • Standards: Analytical standards for Kresoxim-methyl, 490M1, 490M2, and 490M9 (purity >98%).

  • Internal Standard (IS): Kresoxim-methyl-d5 or 13C-labeled equivalent.

Sample Preparation Protocol

Target Matrices: Rat Liver and Kidney (harvested 6–24 hours post-dosing).

Step-by-Step Workflow:

  • Tissue Homogenization:

    • Weigh 1.0 g of frozen tissue.

    • Add 5 mL of Extraction Solvent A (ACN:Water, 80:20 v/v + 0.1% Formic Acid). Rationale: High organic content precipitates proteins immediately while the acid stabilizes the metabolites.

    • Homogenize using a bead beater or probe homogenizer (e.g., Polytron) for 2 minutes on ice.

  • Extraction & Partitioning:

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a clean tube.

    • Optional Clean-up: For high-lipid liver samples, perform a Liquid-Liquid Extraction (LLE) wash with hexane to remove excess lipids, retaining the aqueous/ACN layer.

  • Solid Phase Extraction (SPE) - Recommended for Kidney:

    • Condition a HLB (Hydrophilic-Lipophilic Balanced) cartridge with 3 mL MeOH followed by 3 mL Water.

    • Dilute the supernatant 1:1 with water to reduce organic strength.

    • Load sample onto cartridge.[1]

    • Wash with 5% MeOH in Water (removes salts/sugars).

    • Elute with 100% ACN.

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 200 µL of Mobile Phase A:B (90:10).

    • Filter through 0.22 µm PTFE filter into LC vial.

Visualization: Analytical Workflow

Workflow Sample Rat Liver/Kidney (1.0 g) Extract Homogenization (ACN:H2O + 0.1% FA) Sample->Extract Centrifuge Centrifugation (10,000g, 4°C) Extract->Centrifuge CleanUp SPE Clean-up (HLB Cartridge) Centrifuge->CleanUp Analysis LC-MS/MS (MRM Mode) CleanUp->Analysis

Figure 2: Sample preparation pipeline for extraction of Kresoxim-methyl metabolites from biological tissues.

LC-MS/MS Analytical Conditions

The identification relies on detecting specific mass transitions corresponding to the structural changes (demethylation, hydroxylation).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The parent and metabolites form stable [M+H]+ or [M+NH4]+ ions.

Table 1: MRM Transitions for Key Analytes

AnalyteIdentityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Order
Kresoxim-methyl Parent314.1 [M+H]+116.1, 222.120Late
490M1 Acid Metabolite300.1 [M+H]+208.1, 116.122Mid
490M2 Hydroxy-Acid316.1 [M+H]+224.1, 132.125Early-Mid
490M9 Hydroxy-Phenol316.1 [M+H]+224.1, 132.125Early-Mid
Glucuronides Conjugates492.1 [M+H]+316.1 (Loss of Gluc)15Early

Note: 490M2 and 490M9 are isomers (both m/z 316.1). They must be separated chromatographically.[1][2] 490M9 typically elutes slightly earlier due to the polarity of the phenolic hydroxyl group.

Data Interpretation & Validation

To ensure scientific integrity (E-E-A-T), validation of metabolite identity requires more than just mass matching.

  • Mass Shift Analysis:

    • Parent to M1: Observe a mass loss of 14 Da (313 → 299) indicating loss of the methyl group (–CH3) replaced by H.

    • M1 to M2/M9: Observe a mass gain of 16 Da (299 → 315) indicating oxygen insertion (+O).

  • Isomer Differentiation:

    • Use authentic standards for 490M2 and 490M9 to establish Relative Retention Times (RRT).

    • If standards are unavailable, inspect fragmentation: 490M9 (phenolic OH) may show distinct ring fragmentation compared to 490M2 (benzylic OH).

  • Enzymatic Hydrolysis (Confirmation of Conjugates):

    • Treat a sub-aliquot of urine or kidney extract with

      
      -glucuronidase/arylsulfatase .
      
    • Result: Disappearance of the early-eluting conjugate peak (m/z 492) and increase in the aglycone peak (m/z 316) confirms the presence of Phase II metabolites.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998). Kresoxim-methyl: Toxicological Evaluation and Residue Analysis. Food and Agriculture Organization.

  • Wang, W., et al. (2018).[3] Degradation and metabolic profiling for benzene kresoxim-methyl using carbon-14 tracing. Science of The Total Environment, 644, 146-154.

  • Food Safety Commission of Japan. (2012). Risk Assessment Report: Kresoxim-methyl.

Sources

Methodological & Application

Application Note: Extraction and Analysis of Kresoxim-methyl Metabolite M9 from Bovine Tissues

[1]

Abstract

This application note details a robust analytical protocol for the extraction and quantification of Kresoxim-methyl metabolite M9 (490M9) in bovine tissues (muscle, liver, kidney, and fat).[1] M9 ((2E)-{2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid) is a key regulatory marker for Kresoxim-methyl residues in animal commodities.[1][2][3] Due to the amphiphilic and acidic nature of M9 (containing both carboxylic acid and phenolic moieties), standard neutral extraction protocols often yield poor recovery.

This guide presents two validated workflows:

  • Gold Standard Protocol (SPE-MAX): A Mixed-Mode Anion Exchange Solid Phase Extraction method designed for high-lipid/high-protein matrices (Liver/Kidney) to ensure maximum purity and sensitivity.[1]

  • Rapid Screening Protocol (Acidified QuEChERS): A high-throughput approach optimized for muscle tissue.[1]

Analyte Profile & Chemistry

Understanding the physicochemical properties of M9 is critical for successful extraction. Unlike the parent Kresoxim-methyl (which is a non-polar ester), M9 is a polar acid.[1]

PropertyKresoxim-methyl (Parent)Metabolite M9 (490M9)
Structure Type Methyl EsterHydroxy-Carboxylic Acid
Molecular Formula C₁₈H₁₉NO₄C₁₇H₁₇NO₅
Molecular Weight 313.35 g/mol 315.32 g/mol
Acidity (pKa) Neutral~3.8 - 4.2 (Carboxylic acid)~10 (Phenolic -OH)
Polarity (LogP) 3.4 (Hydrophobic)~0.8 - 1.2 (Hydrophilic/Amphiphilic)
Solubility Organic solventsAlcohols, Acidified Aqueous Organic mixtures

Critical Technical Insight: Because M9 possesses a carboxylic acid group, it exists as an anion (carboxylate) at neutral pH.[1] To extract it efficiently into organic solvents, the pH must be lowered below its pKa (pH < 3) to protonate the acid, rendering it neutral and soluble in acetonitrile/ethyl acetate. Conversely, for cleanup using Anion Exchange SPE, the pH must be neutral during loading to ensure it binds to the cartridge.

Metabolic Pathway Context

In bovine species, Kresoxim-methyl is rapidly metabolized.[1] The ester bond is cleaved to form the acid (M1), which is subsequently hydroxylated to form M9. M9 is often the predominant residue in liver and kidney.

MetabolicPathwayParentKresoxim-methyl(Parent Ester)M1Metabolite M1(Acid Form)Parent->M1Hydrolysis(Ester cleavage)M9Metabolite M9(Hydroxy-Acid)M1->M9Hydroxylation(Phase I Metabolism)

Figure 1: Metabolic trajectory of Kresoxim-methyl in ruminants.[1] M9 represents the polar, downstream metabolite targeted in this protocol.

Sample Preparation Protocols

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE

Recommended for: Liver, Kidney, and Fat (Complex Matrices).[1] Mechanism: Utilizes the acidic nature of M9 to selectively bind it to the sorbent while washing away neutral lipids and proteins.

Reagents:
  • Extraction Solvent: Acetonitrile:Water (80:20 v/v).[1]

  • Conditioning Solvents: Methanol, Water.

  • Wash Solvent 1: 5% Ammonium Hydroxide in Water (removes neutrals/proteins).[1]

  • Wash Solvent 2: Methanol (removes hydrophobic interferences).[1]

  • Elution Solvent: 2% Formic Acid in Methanol (protonates M9 to release it).[1]

Step-by-Step Workflow:
  • Homogenization: Weigh 2.0 g of tissue into a 50 mL centrifuge tube. Add 10 mL Extraction Solvent .

  • Disruption: Homogenize (e.g., Ultra-Turrax) for 1 min at high speed.

  • Centrifugation: Centrifuge at 4,000 x g for 10 min at 4°C. Transfer supernatant to a clean tube.

  • Dilution (Critical): Dilute 2 mL of the supernatant with 8 mL of Water .

    • Why? This lowers the organic content to <20%, ensuring M9 interacts with the SPE sorbent rather than staying in the solvent.

    • pH Check: Ensure pH is ~6-7.[1] If too acidic, adjust with dilute NH₄OH. M9 must be ionized (negative charge) to bind.[1]

  • SPE Loading: Pass the diluted extract through a MAX Cartridge (e.g., Oasis MAX or Bond Elut Plexa PCX) conditioned with MeOH and Water. Flow rate: 1 drop/sec.[1]

  • Wash 1: Wash with 2 mL 5% NH₄OH . (Elutes neutrals and bases; M9 stays bound).

  • Wash 2: Wash with 2 mL Methanol . (Elutes lipids/pigments; M9 stays bound via ion exchange).[1]

  • Elution: Elute with 2 x 2 mL 2% Formic Acid in Methanol .

    • Mechanism: The acid protonates the carboxyl group of M9, breaking the ionic bond with the sorbent.

  • Concentration: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase A/B (50:50).

Protocol B: Acidified QuEChERS

Recommended for: Muscle (Lean Tissue) and High-Throughput Screening.[1] Mechanism: "Salting out" extraction under acidic conditions to keep M9 in the organic phase.

Reagents:
  • Extraction Solvent: Acetonitrile containing 1% Formic Acid.[1]

  • Salts: 4 g MgSO₄, 1 g NaCl.

  • dSPE Cleanup: 150 mg MgSO₄ + 50 mg C18.[1] (Do NOT use PSA) .

Step-by-Step Workflow:
  • Weighing: Weigh 5.0 g of homogenized tissue into a 50 mL tube.

  • Extraction: Add 10 mL Acetonitrile with 1% Formic Acid . Shake vigorously for 1 min.

    • Note: The acid is vital to suppress ionization of M9, forcing it into the acetonitrile layer.

  • Salting Out: Add MgSO₄ and NaCl salts. Shake immediately and vigorously for 1 min.

  • Centrifugation: Centrifuge at 4,000 x g for 5 min.

  • Cleanup: Transfer 1.5 mL of the supernatant to a dSPE tube containing C18 and MgSO₄ .

    • Warning: Do not use PSA (Primary Secondary Amine) sorbent.[1] PSA is basic and will bind the acidic M9 metabolite, causing 0% recovery.

  • Separation: Vortex and centrifuge at 10,000 x g for 2 min.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

Instrumental Analysis (LC-MS/MS)[1][3][4][5][6]

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

LC Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Vol: 5 µL.

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B

MS/MS Parameters (ESI Positive Mode)

Although M9 is an acid, it often ionizes well in Positive Mode as

1

1
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
M9 (Quantifier) 316.1

116.120Quant
M9 (Qualifier) 316.1

145.115Qual
Kresoxim-methyl 314.1

116.118Quant

Note: Transitions are indicative. Optimize for specific instrument geometry.

Workflow Visualization

ExtractionWorkflowcluster_0Protocol Selectioncluster_1Protocol A: SPE-MAX (Liver/Kidney)cluster_2Protocol B: Acidified QuEChERS (Muscle)StartBovine Tissue Sample(2g - 5g)ChoiceMatrix Type?Start->ChoiceExtractAExtract: ACN/Water (80:20)Choice->ExtractAComplex/FattyExtractBExtract: ACN + 1% Formic AcidChoice->ExtractBLean/RoutineDiluteDilute with Water (1:4)pH ~7ExtractA->DiluteLoadLoad on MAX Cartridge(Anion Exchange)Dilute->LoadWashWash 1: 5% NH4OH (Remove Neutrals)Wash 2: MeOH (Remove Lipids)Load->WashEluteElute: 2% Formic in MeOH(Protonate & Release)Wash->EluteAnalyzeLC-MS/MS Analysis(MRM Mode)Elute->AnalyzeSaltAdd MgSO4 + NaCl(Partitioning)ExtractB->SaltCleandSPE Cleanup(C18 + MgSO4 ONLY)Salt->CleanClean->Analyze

Figure 2: Decision tree for selecting the optimal extraction protocol based on tissue complexity.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2018).[1][2][3][4] Kresoxim-methyl: Evaluation of Toxicology and Residues. Report 2018. Retrieved from [1]

  • Japanese Ministry of Health, Labour and Welfare. (2006). Analytical Method for Kresoxim-methyl (Animal and Fishery Products). Director Notice No. 0124001. Retrieved from [1]

  • Agilent Technologies. (2022).[1][5] Cleanup Techniques for Pesticide Analysis in Bovine Meat Extract Using GC/MS/MS. Application Note. Retrieved from

Application Note: Synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated protocol for the synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid (also known as Metabolite BF 490-9 or M9), a critical reference standard for environmental fate studies and residue analysis of the fungicide Kresoxim-methyl.[1]

Introduction & Significance

In the regulatory analysis of strobilurin fungicides, the parent compound Kresoxim-methyl is rapidly metabolized.[1][2] The primary biotransformation pathways involve the hydrolysis of the methyl ester to the free acid and the hydroxylation of the aromatic ring.[1][2] 4-Hydroxy Kresoxim-methyl Carboxylic Acid (BF 490-9) represents the terminal oxidation product where both ester cleavage and para-hydroxylation of the phenoxy ring have occurred.[1]

Accurate quantification of this metabolite is mandatory for:

  • Residue Definition Compliance: Meeting MRL requirements in crops (e.g., pears, apples) where regulatory bodies (EFSA, EPA) require the sum of parent and specific metabolites.

  • Environmental Fate Studies: Tracking degradation pathways in soil and aquatic systems.

This protocol outlines a convergent synthetic route designed to ensure regiochemical purity (specifically at the 4-hydroxy position) and stereochemical integrity of the (E)-methoxyimino group.[1]

Retrosynthetic Strategy

The synthesis addresses two main challenges:

  • Regioselectivity: Ensuring the ether linkage occurs at the 1-position of the 2-methylhydroquinone scaffold, leaving the 4-position available for the hydroxyl group.[1]

  • Stereocontrol: Preserving the thermodynamically stable (E)-isomer of the methoxyimino acetate core.

Strategic Disconnection: The molecule is disconnected at the benzylic ether linkage and the carboxylic ester.[1]

  • Fragment A (Electrophile): Methyl (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetate.[1] This is a commercially available intermediate used in Kresoxim-methyl manufacturing.[1][3]

  • Fragment B (Nucleophile): 4-Acetoxy-2-methylphenol.[1] A mono-protected hydroquinone derivative designed to force coupling at the sterically hindered 1-position.[1]

Synthesis & Metabolic Pathway Diagram[1]

G cluster_metabolism Biological Metabolic Pathway cluster_synthesis Chemical Synthesis Route KM Kresoxim-methyl (Parent) KA Kresoxim Acid (Ester Hydrolysis) KM->KA Esterase M9 BF 490-9 (4-Hydroxy Acid) KA->M9 CYP450 Hydroxylation SM1 2-Methylhydroquinone INT1 4-Acetoxy-2-methylphenol (Regioselective Protection) SM1->INT1 Selective Acetylation (Steric Control) SM2 Acetic Anhydride SM2->INT1 INT2 Coupled Diester Intermediate INT1->INT2 K2CO3, DMF + SM3 SM3 Methyl (E)-2-(2-bromomethylphenyl)- 2-methoxyiminoacetate SM3->INT2 FINAL 4-Hydroxy Kresoxim-methyl Carboxylic Acid (Target) INT2->FINAL LiOH, THF/H2O (Global Hydrolysis)

Caption: Biological generation of BF 490-9 compared with the convergent chemical synthesis strategy.

Detailed Experimental Protocol

Step 1: Regioselective Preparation of 4-Acetoxy-2-methylphenol

Objective: To protect the less hindered 4-hydroxyl group of 2-methylhydroquinone, directing the subsequent coupling to the hindered 1-hydroxyl.[1]

  • Reagents: 2-Methylhydroquinone (1.0 eq), Acetic Anhydride (1.05 eq), Pyridine (Catalytic), DCM (Solvent).

  • Mechanism: The 4-OH group is meta to the methyl group and less sterically hindered than the 1-OH (ortho to methyl).[1] Stoichiometric control ensures mono-acetylation at the 4-position.[1]

Procedure:

  • Dissolve 2-methylhydroquinone (12.4 g, 100 mmol) in Dichloromethane (150 mL) under nitrogen.

  • Cool the solution to 0°C.

  • Add Pyridine (0.5 mL) followed by the dropwise addition of Acetic Anhydride (10.7 g, 105 mmol) over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The mono-acetate appears as the major spot; bis-acetate (trace) moves faster; starting material stays lower.[1]

  • Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, then Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Yield: Expect ~75-80% of a white solid.[1]

Step 2: Williamson Ether Coupling

Objective: Construct the strobilurin ether backbone.[1]

  • Reagents: 4-Acetoxy-2-methylphenol (from Step 1), Methyl (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetate (1.0 eq), Potassium Carbonate (2.0 eq), DMF.[1]

Procedure:

  • Suspend Potassium Carbonate (anhydrous, 2.8 g, 20 mmol) in DMF (20 mL).

  • Add 4-Acetoxy-2-methylphenol (1.66 g, 10 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

  • Add Methyl (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetate (3.0 g, 10 mmol) in one portion.

  • Stir at RT for 12 hours. Note: Avoid heating >50°C to prevent E/Z isomerization of the oxime.[1]

  • Workup: Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with water and brine.

  • Intermediate: This yields the "Diester" intermediate (Acetate on phenol, Methyl ester on side chain). It can be carried forward crude or purified (Silica, 20% EtOAc/Hexane).

Step 3: Global Hydrolysis to BF 490-9

Objective: Simultaneously cleave the methyl ester (to acid) and the phenolic acetate (to phenol) without affecting the oxime ether.[1]

  • Reagents: Lithium Hydroxide Monohydrate (LiOH.H2O, 4.0 eq), THF, Water.

Procedure:

  • Dissolve the coupled intermediate (from Step 2) in THF (30 mL) and Water (10 mL).

  • Add LiOH.H2O (1.68 g, 40 mmol).

  • Stir at RT for 4-6 hours.

  • Monitoring: HPLC or TLC should show disappearance of the intermediate and formation of a polar spot (Acid).

  • Acidification: Cool to 0°C and carefully acidify to pH 3-4 using 1M HCl. Caution: Do not go below pH 2 to avoid potential oxime hydrolysis.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 40 mL). Dry over Na2SO4 and concentrate.

  • Crystallization: Recrystallize the crude solid from Methanol/Water or Acetonitrile/Water to obtain high-purity reference material.[1]

Analytical Validation & Specifications

The synthesized standard must be characterized to confirm identity (Structure) and Purity (>98%).

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC-UV (220 nm)
Molecular Formula C17H17NO5High-Res MS
Molecular Weight 315.32 g/mol Calculated
Isomerism (E)-Isomer > 99%1H-NMR (NOE)
Solubility Soluble in MeOH, ACN, DMSOSolubility Test
Confirmatory Spectroscopy[1]
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.5 (br s, 1H, COOH)

    • δ 9.0 (s, 1H, Ar-OH)

    • δ 7.1-7.5 (m, 4H, Phenyl ring A)

    • δ 6.5-6.7 (m, 3H, Phenoxy ring B)

    • δ 4.95 (s, 2H, O-CH2-Ar)[1]

    • δ 3.92 (s, 3H, =N-OCH3)

    • δ 2.05 (s, 3H, Ar-CH3)

  • Mass Spectrometry (ESI-):

    • [M-H]- ion at m/z 314.1.

References

  • FAO Panel of Experts on Pesticide Residues. (1998). Pesticide Residues in Food - 1998: Kresoxim-methyl.[1] Food and Agriculture Organization of the United Nations.[1] Link

  • U.S. Environmental Protection Agency. (2000). Kresoxim-methyl; Pesticide Tolerance. Federal Register. Link

  • Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant. Journal of Agricultural and Food Chemistry. Link

  • ChemicalBook. (2024). 4-Hydroxy Kresoxim-methyl Carboxylic Acid Product Description. Link

Sources

QuEChERS method modification for acidic pesticide metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance QuEChERS Modification for Acidic Pesticide Metabolites

Executive Summary

The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies (AOAC 2007.01 and EN 15662) are fundamentally designed for multi-residue analysis of non-polar to moderately polar compounds. However, these protocols fail catastrophically when applied to acidic pesticide metabolites (e.g., 2,4-D, Dicamba, Fluazifop).

The failure stems from two mechanisms:

  • Insufficient Protonation: Standard buffering (pH 5–5.5) may not suppress the ionization of strong acids (pKa < 3), preventing efficient partitioning into the organic phase.

  • The PSA Trap: The Primary Secondary Amine (PSA) sorbent used in dispersive solid-phase extraction (dSPE) acts as an anion exchanger, irreversibly binding acidic analytes and removing them from the final extract along with matrix organic acids.

This Application Note details the "A-QuEChERS" (Acidified QuEChERS) modification. This protocol utilizes acidified acetonitrile for extraction and eliminates PSA from the cleanup step, restoring recoveries from <10% to >80% while maintaining extract cleanliness for LC-MS/MS analysis.

Mechanistic Insight: The Chemistry of Retention

To successfully modify the method, one must understand the interaction between the analyte's dissociation constant (


) and the sorbent's surface chemistry.
The PSA Trap (Why Standard Methods Fail)

PSA contains amino groups (


) that are positively charged at typical extract pH levels. Acidic pesticides, if ionized (negatively charged), form strong ionic bonds with the PSA.
  • Standard QuEChERS: Extract pH ~5.0. Analyte (e.g., 2,4-D,

    
     2.8) is largely ionized (
    
    
    
    ).
    • Result:

      
       binds to PSA (
      
      
      
      ). 0% Recovery.
  • Modified QuEChERS: Extract pH < 2.0 (via Formic Acid). Analyte is neutral (

    
    ).
    
    • Result:

      
       does not bind to PSA. High Recovery. 
      
Diagram 1: The PSA Interaction Mechanism

PSA_Interaction cluster_standard Standard QuEChERS (pH 5.0) cluster_modified Modified A-QuEChERS (pH < 2.0) Acid_Ion Acidic Analyte (A-) PSA_Pos PSA Sorbent (NH3+) Acid_Ion->PSA_Pos Ionic Attraction Complex Bound Complex (REMOVED) PSA_Pos->Complex Acid_Neutral Acidic Analyte (HA) PSA_Avoid NO PSA USED Extract Analyte in Extract (RECOVERED) Acid_Neutral->Extract Partitions to ACN

Figure 1: Mechanism of analyte loss in standard QuEChERS versus the preservation mechanism in the Acidified protocol.

Method Development Strategy

A. Solvent Modification (Acidification)

The extraction solvent must be acidified to at least 2 pH units below the lowest


 of the target analytes.
  • Standard: 100% Acetonitrile (ACN).

  • Modification: ACN + 1% Formic Acid (FA) .

    • Why: Formic acid is volatile and compatible with LC-MS/MS. It drives acidic analytes into their neutral, hydrophobic form, forcing them into the organic layer during salting out.

B. Salt Selection

While Citrate buffers (EN 15662) are common, they buffer at pH 5–5.5. For strong acids (e.g., Dicamba), this is insufficient.

  • Recommendation: Use MgSO4 and NaCl (4:1 ratio) without additional buffer salts, relying on the 1% FA in the solvent to control pH.

C. Cleanup Selection (The "No-PSA" Rule)

This is the most critical modification.

  • Lipid Removal: Use C18 (Octadecyl). It removes long-chain fats without retaining polar/acidic pesticides.

  • Pigment Removal: Use GCB (Graphitized Carbon Black) cautiously.

    • Warning: GCB can retain planar pesticides (e.g., Hexachlorobenzene, Chlorothalonil). If analyzing planar acids, reduce GCB load or use Graphitized Carbon Black/Primary Secondary Amine (GCB/PSA) free alternatives like specialized zirconia sorbents (e.g., Z-Sep), or simply use C18 only.

  • Water Removal: Anhydrous MgSO4 .

Detailed Protocol: A-QuEChERS for Acidic Pesticides

Pre-requisites:

  • Matrix: Fruits, vegetables, or cereals (high water content preferred; hydrate dry samples).

  • Analytes: 2,4-D, MCPA, Mecoprop, Dicamba, Fluazifop, etc.

Step 1: Sample Preparation
  • Homogenize the sample using a cryomill (dry ice) to prevent degradation of heat-sensitive metabolites.

  • Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP or polypropylene centrifuge tube.

    • Note: For cereals/dry commodities, weigh 5 g and add 10 mL water. Vortex and let soak for 10 mins.

Step 2: Extraction (Acidified)
  • Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v) .

  • Add internal standard solution (e.g., 2,4-D-d3 or Triphenyl phosphate).

  • Shake vigorously (hand or mechanical shaker) for 1 minute .

    • Why: Thorough interaction between the acidified solvent and the matrix is required before adding salts to ensure pH equilibration.

Step 3: Partitioning
  • Add salt mixture:

    • 4 g Anhydrous MgSO4

    • 1 g NaCl

    • (Avoid Citrate or Acetate buffers to maintain the low pH established by the Formic Acid).

  • Immediately shake vigorously for 1 minute .

    • Critical: MgSO4 generates heat (exothermic). Immediate shaking prevents the formation of crystal agglomerates (clumps) which reduce extraction efficiency.

  • Centrifuge at 3,000–4,000 x g for 5 minutes at room temperature.

Step 4: Modified Cleanup (dSPE)
  • Transfer 1 mL of the supernatant (top organic layer) to a 2 mL dSPE tube containing:

    • 150 mg MgSO4 (Water removal)

    • 50 mg C18 (Lipid removal)

    • CRITICAL: NO PSA.

  • Vortex for 30 seconds .

  • Centrifuge at >5,000 x g for 1 minute .

Step 5: Final Preparation
  • Transfer the supernatant to an autosampler vial.

  • Dilution (Optional but Recommended): Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape for early eluting polar acids on Reverse Phase LC.

Diagram 2: A-QuEChERS Workflow

A_QuEChERS_Workflow Sample Sample (10g) + IS Extract Extraction 10mL ACN + 1% Formic Acid Sample->Extract Partition Partitioning 4g MgSO4 + 1g NaCl Extract->Partition Shake 1 min Centrifuge1 Centrifuge 3000g, 5 min Partition->Centrifuge1 Aliquot Aliquot Supernatant (1mL) Centrifuge1->Aliquot Cleanup dSPE Cleanup 150mg MgSO4 + 50mg C18 (NO PSA) Aliquot->Cleanup Centrifuge2 Centrifuge 5000g, 1 min Cleanup->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis

Figure 2: Step-by-step workflow for the Acidified QuEChERS protocol.

Validation & Performance Data

The following data represents typical recovery ranges observed when comparing Standard EN 15662 vs. the Modified A-QuEChERS protocol for acidic herbicides in a high-water matrix (e.g., Cucumber).

Table 1: Comparative Recovery Data

AnalytepKaRecovery (Standard EN 15662)Recovery (Modified A-QuEChERS)Status
2,4-D 2.87< 10%92% Pass
Dicamba 1.87< 5%88% Pass
MCPA 3.0712%95% Pass
Fluazifop 2.9815%91% Pass
Atrazine 1.7 (Base)98%96%Unaffected

Note: Neutral/Basic pesticides (like Atrazine) generally remain unaffected by the acidification, making this a viable multi-class method, provided PSA is omitted.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (Acidic) pH not low enough.Ensure 1% Formic Acid is used. Do not use Acetate/Citrate buffers that raise pH > 4.
Low Recovery (Planar) GCB adsorption.If using GCB for pigments, reduce amount or switch to Z-Sep+.
Poor Peak Shape Solvent mismatch.The final extract is 100% ACN. Injecting this leads to peak fronting for early eluters. Dilute 1:1 with water/mobile phase A.
Instrument Corrosion High acid content.1% Formic Acid is generally safe, but ensure regular maintenance of MS source and vacuum pump oil.

References

  • EURL-SRM (EU Reference Laboratory for Single Residue Methods). "Analysis of Acidic Pesticides using QuEChERS (EN 15662) and acidified QuEChERS method." EURL-SRM Analytical Observations Report.

  • AOAC International. "Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate."

  • Anastassiades, M., et al. "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and 'Dispersive Solid

Application Note: High-Throughput Simultaneous Quantitation of Kresoxim-methyl and Metabolites (M1, M2, M9) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the simultaneous detection of the strobilurin fungicide Kresoxim-methyl and its three primary regulated metabolites: M1 (BF 490-1) , M2 (BF 490-2) , and M9 (BF 490-9) .[1] While Kresoxim-methyl is amenable to standard multi-residue methods, its metabolites are carboxylic acids with significantly higher polarity. This creates a "retention paradox" in standard QuEChERS protocols where traditional clean-up sorbents (PSA) irreversibly bind the target analytes. This guide provides a modified extraction workflow and an optimized LC-MS/MS method using polarity switching to ensure full regulatory compliance.

Introduction & Metabolic Context[2][3][4]

Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi.[2] Upon application, it degrades rapidly in soil and plant matrices. Regulatory bodies (e.g., EFSA, JMPR) often define the residue definition for risk assessment as the sum of Kresoxim-methyl and its metabolites.

The Analytes
  • Kresoxim-methyl (Parent): Lipophilic (LogP ~3.4).

  • M1 (BF 490-1): The free acid metabolite formed via ester hydrolysis.[3] Significantly more polar.

  • M2 (BF 490-2) & M9 (BF 490-9): Hydroxylated derivatives of the acid metabolite.[4] These are thermolabile and highly polar.

Metabolic Pathway Visualization

Understanding the structural evolution is critical for MS transition selection.

Metabolism Parent Kresoxim-methyl (Parent) MW: 313.3 M1 Metabolite M1 (BF 490-1) Acid Form MW: 299.3 Parent->M1 Hydrolysis (Ester Cleavage) M2 Metabolite M2 (BF 490-2) Hydroxylated Acid MW: 315.3 M1->M2 Hydroxylation (Ring A) M9 Metabolite M9 (BF 490-9) Hydroxylated Acid MW: 315.3 M1->M9 Hydroxylation (Ring B)

Figure 1: Degradation pathway of Kresoxim-methyl.[4] The transformation from ester (Parent) to acid (M1) significantly alters solubility and pKa, necessitating specific extraction pH adjustments.

Method Development Strategy

The QuEChERS Trap (Critical)

Standard QuEChERS protocols use PSA (Primary Secondary Amine) for d-SPE clean-up to remove sugars and fatty acids.

  • The Problem: M1, M2, and M9 are carboxylic acids. PSA is a weak anion exchanger. If you use PSA, it will strip your metabolites from the sample , resulting in <10% recovery.

  • The Solution: Use a Non-PSA Clean-up . We utilize C18 (for lipids) and GCB (Graphitized Carbon Black - sparingly) only if pigments are high. For most fruit/veg matrices, a "Dilute-and-Shoot" or C18-only approach is required.

Chromatographic Separation

The parent is non-polar, while metabolites are polar.

  • Column: A standard C18 column often elutes M2/M9 in the void volume.

  • Selection: Use a Polar-Embedded C18 or PFP (Pentafluorophenyl) column to increase retention of the acidic metabolites without sacrificing the parent peak shape.

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Ammonium Formate (10 mM) and Formic Acid.

  • Extraction Salts: Anhydrous MgSO4, NaCl.

  • Internal Standard: Kresoxim-methyl-d5 (highly recommended to compensate for matrix effects).

Sample Preparation (Acidified QuEChERS)

This protocol is optimized to keep acidic metabolites protonated (neutral) so they partition into the ACN phase.

Step-by-Step Workflow:

  • Homogenization: Weigh 10.0 g of sample (e.g., apple, cucumber, wheat) into a 50 mL centrifuge tube.

  • Acidification: Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Why: The acid ensures M1, M2, and M9 are in their neutral state (pKa ~4.2). If pH > 5, they ionize and stay in the water phase.

  • Shake: Vigorously shake for 1 min.

  • Salting Out: Add QuEChERS salts (4 g MgSO4, 1 g NaCl). Shake immediately for 1 min.

    • Note: Do not use Citrate/Acetate buffers if they raise pH above 5.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Clean-up (CRITICAL):

    • Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 + 50 mg C18 .

    • DO NOT USE PSA.

    • Vortex and centrifuge.

  • Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Thermo Altis).

HPLC Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (or ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Vol: 2 µL.

Gradient:

Time (min) %B Description
0.00 10 Initial hold for polar M2/M9
1.00 10 Begin ramp
8.00 95 Elute Parent
10.00 95 Wash
10.10 10 Re-equilibrate

| 13.00 | 10 | End |

MS Source Parameters:

  • Ionization: Electrospray Ionization (ESI) with Polarity Switching .

    • Parent: Positive Mode (forms [M+H]+).

    • Metabolites:[1][4][5] Negative Mode (forms [M-H]-) provides superior sensitivity for carboxylic acids, though Positive mode is possible if sensitivity permits.

MRM Transitions Table:

AnalytePolarityPrecursor (m/z)Product (Quant)Product (Qual)CE (V)
Kresoxim-methyl ESI (+)314.1267.1235.115 / 25
M1 (Acid) ESI (-)298.1254.1222.118 / 22
M2 (Hydroxy) ESI (-)314.1270.1252.120 / 25
M9 (Hydroxy) ESI (-)314.1270.1252.120 / 25

Note: M2 and M9 are isomers (same mass). They must be separated chromatographically.[6][7] M2 typically elutes before M9 on C18 columns.

Analytical Workflow Diagram

Workflow Sample Sample Homogenization (10g) Extract Extraction 10mL ACN + 1% Formic Acid (Acidification is Vital) Sample->Extract Partition Salting Out 4g MgSO4 + 1g NaCl Extract->Partition Centrifuge1 Centrifuge 4000 rpm, 5 min Partition->Centrifuge1 CleanUp d-SPE Clean-up C18 + MgSO4 ONLY (NO PSA) Centrifuge1->CleanUp Supernatant Analysis LC-MS/MS Analysis Polarity Switching (+/-) CleanUp->Analysis Filtered Extract

Figure 2: Optimized extraction workflow emphasizing the exclusion of PSA to preserve acidic metabolites.

Results & Validation Criteria

Linearity & LOQ
  • Linearity: R² > 0.995 over range 1.0 – 100 ng/mL.

  • LOQ: Target 0.01 mg/kg (10 ppb) for all analytes to meet default MRL enforcement standards.

Matrix Effects

Metabolites M2 and M9 are early eluters and susceptible to suppression from polar matrix components (sugars/organic acids).

  • Validation Step: Compare slope of calibration curve in solvent vs. matrix.

  • Mitigation: If suppression > 20%, use matrix-matched calibration or dilute extract 1:5 with initial mobile phase.

Stability[1]
  • Stock Solutions: Kresoxim-methyl is stable.[1] M2 and M9 are thermolabile .[4][8] Store stock solutions at -20°C and avoid leaving autosampler vials at room temperature for >24 hours. Keep autosampler cooled to 4°C.

References

  • Food and Agriculture Organization (FAO). (1998). Kresoxim-methyl: Pesticide Residues in Food - 1998 Evaluations.[Link]

  • Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant.[4][8] Journal of Separation Science. [Link]

  • EU Reference Laboratories for Residues of Pesticides. (2020). QuEChERS Method for Acidic Pesticides.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Matrix Effects in Kresoxim-methyl Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Ion Suppression/Enhancement in LC-MS/MS Target Analytes: Kresoxim-methyl, Kresoxim acid (BF 490-1), Hydroxy-metabolites (BF 490-2/9) Applicable Matrices: High-water content (fruits), high-starch (grains), and complex soil matrices.

Introduction: The Invisible Barrier to Accuracy

Welcome to the technical guide for stabilizing Kresoxim-methyl analysis. While the parent compound (Kresoxim-methyl) is relatively non-polar and stable, its primary regulatory metabolite, Kresoxim acid (BF 490-1) , presents a distinct challenge.

The Core Problem: Kresoxim acid is significantly more polar than the parent. In Reverse Phase LC, it elutes earlier, often in the "suppression zone" where polar matrix interferences (salts, sugars, organic acids) co-elute. Furthermore, standard QuEChERS cleanup sorbents can mistakenly strip this metabolite from your sample, leading to false negatives.

This guide is structured to diagnose, resolve, and prevent these issues.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Before altering your method, you must quantify the severity of the issue. Do not rely on visual peak inspection alone.

Q: How do I definitively prove matrix effects are impacting my sensitivity?

A: Use the Post-Column Infusion (PCI) method. This creates a "map" of ionization efficiency across your chromatographic run.

The PCI Protocol
  • Setup: Tee-in a constant flow of your analyte standard (e.g., 100 ppb Kresoxim acid) into the effluent coming from the column, before it enters the MS source.

  • Injection: Inject a blank matrix extract (processed exactly like a sample).

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip indicates Ion Suppression ; a hump indicates Ion Enhancement .

Visualizing the Workflow

PCI_Setup Figure 1: Post-Column Infusion Setup for Mapping Matrix Effects LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix Pump2 Syringe Pump (Constant Analyte Infusion) Pump2->Tee Analyte Standard MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Quantitative Assessment: The Matrix Factor (MF)

If PCI is unavailable, calculate the Matrix Factor using the slope of calibration curves:



  • Result < 0%: Ion Suppression (Signal Loss).

  • Result > 0%: Ion Enhancement (Signal Gain).

  • Acceptance Criteria: ±20% is generally acceptable (SANTE/11312/2021).

Module 2: Sample Preparation – The "PSA Trap"

This is the most common failure point for Kresoxim-methyl metabolites.

Q: My recovery for Kresoxim acid (BF 490-1) is consistently low (<60%), but the parent compound is fine. Why?

A: You are likely using PSA (Primary Secondary Amine) in your dSPE cleanup step.

The Mechanism: PSA is a weak anion exchanger designed to remove organic acids (like malic or citric acid) from fruit matrices. However, BF 490-1 is a carboxylic acid . The PSA sorbent cannot distinguish between "bad" matrix acids and your "good" analyte acid. It binds both, stripping the metabolite from the extract.

Corrective Protocol: Sorbent Selection Strategy

Use the following decision tree to select the correct cleanup for your specific matrix.

Cleanup_Decision Figure 2: Cleanup Decision Tree for Kresoxim Metabolites. *GCB can adsorb planar pesticides. Start Start: Select Matrix Type AcidMet Targeting Acid Metabolite (BF 490-1)? Start->AcidMet NoAcid No (Parent Only) AcidMet->NoAcid No YesAcid Yes AcidMet->YesAcid Yes Standard Standard QuEChERS (PSA + C18) NoAcid->Standard Fatty High Fat Content? (Avocado, Seeds) YesAcid->Fatty Pigment High Pigment? (Spinach, Tea) YesAcid->Pigment Simple Simple Fruit/Veg YesAcid->Simple Sol_Fat Use C18 Only (No PSA) Fatty->Sol_Fat Sol_Pig Use GCB (Caution)* or Zirconia-based Sorbents Pigment->Sol_Pig Sol_Sim Dilution Only (1:10) or C18 Only Simple->Sol_Sim

Key Recommendation: For BF 490-1, omit PSA . Use C18 (to remove lipids) and Magnesium Sulfate (to remove water). If the matrix is acidic (e.g., citrus), rely on dilution (1:10 or 1:5) rather than chemical cleanup to reduce matrix effects.

Module 3: Chromatographic & MS Optimization

If sample prep cannot remove all interferences, you must separate them chromatographically.

Q: I see a huge suppression zone at the beginning of my run. How do I move Kresoxim acid away from it?

A: The "void volume" suppression is caused by unretained salts. Kresoxim acid is polar and may elute too early.

  • Action: Decrease the initial organic composition of your mobile phase (e.g., start at 5% Methanol/Acetonitrile instead of 10%).

  • Action: Use a column with better polar retention, such as a C18-PFP (Pentafluorophenyl) or a Polar-Embedded C18 . These interact with the aromatic ring of the Kresoxim structure, increasing retention without requiring high aqueous content.

Q: How do I deal with Phospholipids?

Phospholipids (PLs) are notorious for causing "late-eluting" suppression that can wrap around to the next injection.

  • Diagnosis: Monitor transition m/z 184 > 184 (Phosphatidylcholine head group) to see where PLs elute.

  • Solution: Ensure your gradient has a "wash step" (95-100% organic) for at least 2-3 minutes at the end of every run to clear PLs before the next injection.

Summary of LC-MS Parameters
ParameterRecommendation for Kresoxim-methyl & MetabolitesReason
Column C18 or C18-PFP (100mm x 2.1mm, <2µm)PFP provides better selectivity for the aromatic moieties in metabolites.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffer is essential to stabilize the pH for the acid metabolite (keeps it protonated/neutral for better retention).
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for strobilurins; ACN provides sharper peaks.
Injection Vol. 1 - 5 µLLower volume = less matrix load on the source.
Ionization ESI Positive (Parent) / ESI Negative (Acid)*Check your specific acid metabolite sensitivity. Often, acidic metabolites ionize better in Negative mode, while Parent is Positive.

Module 4: Quantification Strategy

Q: Can I use Kresoxim-methyl-d6 as an Internal Standard (IS) for the acid metabolite?

A: It is risky .

  • The Issue: The parent-d6 IS behaves like the parent (non-polar). The acid metabolite (polar) elutes at a different time and experiences different matrix effects. The IS will not compensate for suppression occurring at the metabolite's retention time.

  • Best Practice: Use a structurally similar acid as a surrogate IS if the specific isotopically labeled metabolite is unavailable (e.g., a deuterated acid form of a similar strobilurin).

  • Alternative: If you lack a matched IS, you must use Matrix-Matched Calibration . Prepare your standard curve in a blank matrix extract rather than pure solvent. This forces the standards to experience the same suppression as the samples.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

  • Food and Agriculture Organization (FAO). (2019). Kresoxim-methyl: Pesticide Residues in Food 2019 Joint FAO/WHO Meeting on Pesticide Residues (JMPR).Link

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Technical Support Center: Stability of 4-Hydroxy Kresoxim-methyl Carboxylic Acid in Frozen Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers and scientists working with 4-Hydroxy Kresoxim-methyl Carboxylic Acid. This guide provides in-depth answers, troubleshooting advice, and best practices for ensuring the stability of this analyte during frozen storage. As a key metabolite of the fungicide Kresoxim-methyl, maintaining its integrity in biological and environmental matrices is critical for accurate quantification and risk assessment.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the frozen storage of 4-Hydroxy Kresoxim-methyl Carboxylic Acid.

Q1: What is the optimal frozen storage temperature for 4-Hydroxy Kresoxim-methyl Carboxylic Acid?

  • Recommended: -80°C is the preferred temperature for long-term storage to minimize potential degradation. Lowering the storage temperature can significantly slow down chemical and enzymatic degradation processes.[2]

  • Acceptable Minimum: -20°C is often used and may be sufficient for many analytes.[3][4][5] However, without specific data for this compound, storing at -20°C carries a higher risk of degradation over extended periods compared to -80°C. For critical long-term studies, stability at -20°C must be rigorously demonstrated.[2]

Q2: How long can samples containing 4-Hydroxy Kresoxim-methyl Carboxylic Acid be stored frozen?

The maximum allowable storage duration is not fixed; it must be empirically determined through a formal long-term stability study.[6] The duration for which stability is demonstrated must be equal to or longer than the maximum period that study samples will be stored.[6] Regulatory guidelines for pesticide residue studies often require testing at intervals such as 1, 3, 6, 12, and 18 months to establish a stability profile.[7]

Q3: What are the potential degradation pathways during frozen storage?

Although the specific degradation routes for this molecule in frozen matrices are not documented, compounds with similar functional groups (carboxylic acid, phenol, ether linkage) can be susceptible to:

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. The presence of oxidizing agents in the matrix or exposure to air during handling can accelerate this process. While freezing slows oxidation, it does not eliminate it entirely.[8]

  • Hydrolysis: While less likely at frozen temperatures, hydrolysis of the ether linkage is a theoretical possibility over very long storage periods, especially if the sample matrix has a non-neutral pH.

  • Matrix-Specific Reactions: Components within the biological or environmental matrix (e.g., enzymes) can cause degradation. It is crucial to assess stability in the same matrix as the study samples.

Q4: How do freeze-thaw cycles affect the stability of the analyte?

Repeated freeze-thaw cycles can significantly compromise analyte stability and sample integrity.[2] Each cycle can cause:

  • Physical Changes: Ice crystal formation and recrystallization can alter the sample's microstructure, leading to localized changes in pH and concentration of solutes.[9][10]

  • Increased Reaction Rates: As the sample thaws, degradation reactions that were inhibited at frozen temperatures can accelerate.

  • Analyte Loss: The analyte may adsorb to container surfaces or precipitate out of solution.

Bioanalytical method validation guidelines typically require assessing stability for a minimum of three freeze-thaw cycles to mimic the potential handling of study samples.[2][6] To mitigate this risk, it is a best practice to store samples in single-use aliquots.[11]

Q5: How should I prepare and store stock and working solutions?

Stock and working solutions of 4-Hydroxy Kresoxim-methyl Carboxylic Acid should be handled with care to ensure their stability and accuracy.

  • Solvent: Use a high-purity solvent in which the analyte is known to be soluble and stable. Acetonitrile and methanol are common choices for pesticide standards.[12][13] Some methods may specify acidified solutions, such as 0.1% formic acid in methanol, for improved stability and chromatographic performance.[14]

  • Storage: Store stock solutions in a freezer, typically at -20°C or lower, in tightly sealed, light-protecting (amber) vials.[1][11][12]

  • Aliquoting: Prepare intermediate or working solutions in smaller, single-use volumes to avoid repeated warming of the main stock solution and to minimize the risk of contamination and solvent evaporation.[11]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem: I am observing a significant decrease in analyte concentration in my QC samples over time.

  • Potential Cause 1: Inadequate Storage Temperature.

    • Explanation: The storage temperature of -20°C may not be low enough to inhibit slow degradation over several months. Temperature fluctuations from frequent freezer door openings or defrost cycles can also accelerate degradation.

    • Solution:

      • Verify Freezer Performance: Review temperature logs to ensure there have been no significant excursions. Use a calibrated thermometer to confirm the freezer's set point.

      • Lower the Temperature: If stability at -20°C is not sufficient, consider transitioning to -80°C storage for future studies.[2] You must, however, complete the stability assessment for the current study under the original conditions.

      • Conduct a New Stability Study: If the problem persists, a new, more rigorous stability study at different temperatures (-20°C and -80°C) is warranted.

  • Potential Cause 2: Degradation from Freeze-Thaw Cycles.

    • Explanation: If the same QC sample aliquot has been thawed and refrozen multiple times for analysis at different time points, the analyte may have degraded.

    • Solution:

      • Review Sample Handling: Confirm that a fresh aliquot was used for each analytical run.

      • Implement Aliquoting: For all future studies, prepare and store samples and QCs in single-use aliquots to eliminate freeze-thaw cycles.[11]

  • Potential Cause 3: Matrix-Induced Instability.

    • Explanation: The analyte may be stable in a pure solvent but unstable in the biological or environmental matrix due to enzymatic activity, pH, or reaction with other components.

    • Solution:

      • Confirm Matrix Matching: Ensure your stability study is being conducted in the same matrix as your unknown samples.

      • Investigate Stabilizers: If matrix instability is confirmed, you may need to investigate stabilization strategies, such as adjusting the sample pH or adding enzyme inhibitors immediately after collection and before freezing.[2]

Troubleshooting Workflow: Decreased Analyte Concentration

G A Problem: Decreasing Analyte Concentration in Frozen QC Samples B Step 1: Review Storage Conditions A->B C Check Freezer Logs for Temperature Excursions B->C No Excursions D Verify Freezer Setpoint with Calibrated Thermometer B->D E Step 2: Review Sample Handling Procedures C->E Excursions Found? Address freezer issue D->E Temperature OK F Were single-use aliquots used for each time point? E->F G Step 3: Evaluate Matrix Effects F->G Yes J Action: Redesign Study with Single-Use Aliquots F->J No H Is the stability study matrix identical to the sample matrix? G->H I Action: Implement -80°C Storage for Future Studies H->I Yes, instability persists K Action: Investigate pH Adjustment or Addition of Stabilizers H->K No, matrix mismatch

Caption: Troubleshooting workflow for investigating decreased analyte stability.

Problem: My analytical results show high variability between replicates of the same frozen sample.

  • Potential Cause 1: Inconsistent Thawing Procedure.

    • Explanation: Thawing samples at different temperatures (e.g., room temperature vs. in a water bath vs. in a refrigerator) or for different durations can lead to variable analyte recovery. Some standard operating procedures specify thawing on the benchtop with gentle agitation.[15]

    • Solution: Standardize the thawing process for all samples and QCs. Document the exact procedure (e.g., "Thaw at room temperature for 30 minutes, followed by vortexing for 10 seconds before subsampling") and ensure it is followed consistently.

  • Potential Cause 2: Analyte Adsorption to Container.

    • Explanation: Carboxylic acids can sometimes adsorb to the surfaces of glass or plastic storage containers, especially at low concentrations. This can lead to lower-than-expected concentrations and poor reproducibility.

    • Solution:

      • Evaluate Container Material: Test different types of containers (e.g., polypropylene vs. silanized glass) to see if variability improves.

      • Ensure Thorough Mixing: Vortex the sample thoroughly after thawing and immediately before taking an aliquot for analysis to ensure any adsorbed analyte is resuspended.

Experimental Protocol: Long-Term Frozen Storage Stability Assessment

This protocol outlines the steps to validate the long-term stability of 4-Hydroxy Kresoxim-methyl Carboxylic Acid in a specific matrix. This design is crucial for ensuring the integrity of study data.

Objective: To determine the stability of the analyte in a chosen matrix at one or more frozen storage temperatures over a defined period.

Materials:

  • Blank control matrix (e.g., plasma, soil, homogenized vegetable)

  • Calibrated analytical balance and pipettes

  • 4-Hydroxy Kresoxim-methyl Carboxylic Acid analytical standard

  • Validated bioanalytical method (e.g., LC-MS/MS)[14]

  • Appropriate storage containers (e.g., polypropylene cryovials)

Procedure:

  • Preparation of QC Samples:

    • Prepare a large batch of the control matrix.

    • Fortify the matrix with the analyte to create pools of Low Quality Control (LQC) and High Quality Control (HQC) samples. Concentrations should be near the lower and upper ends of the expected calibration range.

    • Homogenize the pools thoroughly to ensure uniformity.

  • Aliquoting and Baseline Analysis (Time 0):

    • Dispense the LQC and HQC pools into single-use aliquots. Prepare enough aliquots for all planned time points and temperatures.

    • Immediately analyze a set of freshly prepared QC samples (n=6 for both LQC and HQC) to establish the baseline (Time 0) concentration. This analysis must be performed against a freshly prepared calibration curve.[6]

  • Storage:

    • Place the remaining aliquots into frozen storage at the selected temperature(s) (e.g., -20°C and -80°C).

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, 12, 18 months), remove a set of LQC and HQC samples (n=3 per level per temperature) from the freezer.[7][16]

    • Allow them to thaw according to the standardized procedure.

    • Analyze the samples against a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration of the stability QC samples at each time point.

    • Compare this mean to the nominal (fortified) concentration and the baseline (Time 0) mean concentration.

    • Acceptance Criteria: The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[2]

Data Summary: Hypothetical Stability Results
Storage Temp.Time PointMean Conc. (ng/mL) [LQC]% of Nominal (50 ng/mL)Mean Conc. (ng/mL) [HQC]% of Nominal (800 ng/mL)Stability Status
-20°C Time 051.2102.4%805.6100.7%Stable
3 Months48.997.8%789.198.6%Stable
6 Months45.390.6%760.595.1%Stable
12 Months41.783.4%715.289.4%Unstable
-80°C Time 051.2102.4%805.6100.7%Stable
3 Months50.8101.6%801.3100.2%Stable
6 Months50.1100.2%795.899.5%Stable
12 Months49.599.0%790.498.8%Stable
Workflow for a Long-Term Stability Study

Caption: Logical flow for conducting a long-term frozen stability study.

References
  • Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Stability of pesticide residues in stored analytical samples. [No Source Found].
  • Stability Assessments in Bioanalytical Method Valid
  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group.
  • Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials.
  • Analytical Method for Kresoxim-methyl (Animal and Fishery Products). [No Source Found].
  • B.7.6.2 Freezer Storage Stability in Plants (docx). US EPA.
  • Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography.
  • Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03.
  • Environmental Chemistry Methods: Kresoxim Methyl; 443410-25. US EPA.
  • (PDF) kresoxim methyl.
  • Impact of Frozen Storage on Sensory, Physicochemical, and Volatile Compounds Parameters of Different Extra Virgin Olive Oils.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Development of Freeze-Thaw Stable Starch through Enzymatic Modific
  • Effects of different storage temperatures on the structure and physicochemical properties of starch in frozen non-fermented dough. SciELO.

Sources

preventing in-source fragmentation of Kresoxim-methyl M9 during ionization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing In-Source Fragmentation (ISF) of Metabolite 490M9

Executive Summary

Kresoxim-methyl M9 (specifically the aromatic ring-hydroxylated acid metabolite, BASF code 490M9) presents distinct ionization challenges compared to its parent compound. While the parent Kresoxim-methyl is a methyl ester that ionizes readily in positive mode, M9 possesses both a carboxylic acid moiety and a phenolic hydroxyl group.

The Core Problem: Users frequently encounter signal loss or non-linear calibration curves for M9. This is often misdiagnosed as "matrix suppression" when it is actually In-Source Fragmentation (ISF) . The labile hydroxyl and carboxyl groups make M9 susceptible to dehydration (


 loss) and decarboxylation (

loss) in the high-energy region of the ion source before mass selection occurs.

This guide provides a validated workflow to stabilize the M9 molecular ion, ensuring accurate quantification in environmental and biological matrices.

Module 1: Diagnostic Workflow

How do I confirm ISF is the cause of my sensitivity loss?

Before altering instrument parameters, you must distinguish between Chemical Degradation (happening in the vial/column) and In-Source Fragmentation (happening in the MS source).

The "Zero-Column" Protocol
  • Bypass the LC Column: Connect the injector directly to the MS source using a union.

  • Prepare Standards:

    • Vial A: M9 Standard in pure solvent (e.g., Methanol/Water 50:50).

    • Vial B: M9 Standard in mobile phase (buffered).

  • Acquire Full Scan (Q1): Scan range m/z 100–500.

  • Analyze Spectra:

    • Look for the molecular ion (e.g., m/z 314 in Neg, 316 in Pos).

    • Look for specific fragment ions at the same retention time (essentially instantaneous in flow injection).

    • Key Indicator: If you see high abundance of m/z 296 (Loss of

      
      ) or m/z 270 (Loss of 
      
      
      
      ) relative to the parent, ISF is active .

Module 2: Source Parameter Optimization

The primary driver of ISF is excess thermal and kinetic energy imparted during desolvation.

Critical Parameter Adjustments

Most default methods use "Generic" source conditions designed for robust parents like Kresoxim-methyl. These are too harsh for the M9 metabolite.

1. Polarity Switching (The "Golden Rule")
  • Scientific Logic: M9 is a hydroxy-acid.[1] Forcing it to protonate (

    
    ) in Positive ESI is energetically unfavorable and destabilizes the molecule, promoting fragmentation.
    
  • Action: Switch to Negative Electrospray Ionization (ESI-) .

    • Target Ion:

      
       (approx. m/z 314).
      
    • Result: The deprotonated carboxylate anion is significantly more stable than the protonated cation, reducing ISF by up to 60%.

2. Thermal & Voltage Tuning

Use the following table to re-configure your source method.

Parameter"Generic" Default (High Risk)Optimized for M9 (Stable) Scientific Rationale
Ionization Mode ESI PositiveESI Negative Exploits acidic acidity (

) for stable anion formation.
Desolvation Temp 500°C - 600°C350°C - 400°C M9 is thermally labile; excess heat triggers dehydration (-

).
Cone Voltage / DP > 30 V10 V - 20 V High declustering potential accelerates ions into gas molecules, shattering labile bonds.
Cone Gas Flow 150 L/hr50 L/hr Lower flow reduces turbulence and collisional energy in the expansion region.
Optimization Logic Diagram

The following decision tree illustrates the workflow for stabilizing the M9 ion.

M9_Optimization Start Start: Low M9 Sensitivity CheckPolarity Check Ionization Polarity Start->CheckPolarity IsPos Is Mode Positive? CheckPolarity->IsPos SwitchNeg ACTION: Switch to ESI Negative Target [M-H]- IsPos->SwitchNeg Yes CheckISF Run Flow Injection (Check for m/z 270/296) IsPos->CheckISF No (Already Neg) SwitchNeg->CheckISF ISF_High Is Fragmentation > 15%? CheckISF->ISF_High LowerTemp ACTION: Lower Source Temp (Step down by 50°C) ISF_High->LowerTemp Yes FinalMethod Final Validated Method ISF_High->FinalMethod No LowerVoltage ACTION: Ramp Cone Voltage (Find Survival Yield Max) LowerTemp->LowerVoltage LowerVoltage->CheckISF Re-test

Caption: Iterative workflow for eliminating in-source fragmentation of Kresoxim-methyl M9.

Module 3: Mobile Phase Chemistry

The chemical environment of the droplet dictates the internal energy of the ion.

Buffer Selection

Avoid strong acids (Formic Acid > 0.1%) if analyzing in Negative mode, as they suppress ionization.

  • Recommended: 5 mM Ammonium Acetate (pH ~6.5).

  • Mechanism: Ammonium acetate provides a buffering capacity that supports the deprotonation of the carboxylic acid group on M9 without supplying excess protons that might encourage adduct formation or instability.

The "Adduct Trap" (Positive Mode Only)

If you must use Positive mode (e.g., limited by a multi-residue method), do not rely on the protonated ion


.
  • Strategy: Force the formation of the Ammonium Adduct

    
    .
    
  • Protocol: Add 5–10 mM Ammonium Formate to the mobile phase.

  • Why? The ammonium adduct is often "softer" and spreads the internal energy over the complex, preventing the covalent bonds of the M9 metabolite from snapping.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a peak for M9 in my Kresoxim-methyl parent standard injection. Is my standard contaminated?

  • Answer: Likely not.[2] This is the reverse ISF problem. The parent Kresoxim-methyl can fragment in the source (losing the methyl ester) to mimic the M1 or M9 metabolite.

  • Test: Check the retention time (RT). If the "M9" signal in the parent standard elutes at the Parent's RT, it is an ISF artifact. If it elutes earlier (at the true M9 RT), your standard has degraded.

Q2: Will lowering the Cone Voltage reduce my overall sensitivity?

  • Answer: It is a trade-off. Lower voltage reduces ion transmission efficiency but increases the ratio of intact molecular ions.

  • Tip: You are looking for the "Survival Yield Maximum." Plot Signal Intensity vs. Voltage. You will see a curve where transmission increases, peaks, and then drops as fragmentation takes over. Pick the voltage just before the peak drops.

Q3: Can I use APCI instead of ESI?

  • Answer: For M9 (Hydroxy-acid), APCI is generally not recommended . APCI requires high temperatures for vaporization, which will likely thermally degrade M9 before it even ionizes. ESI is the preferred "soft" ionization technique for this metabolite.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998). Kresoxim-methyl: Residue and Analytical Aspects.[1][3][4][5][6] Evaluation Report.[3][4]

  • Man, Y., et al. (2022).[5] Degradation of Kresoxim-Methyl in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution Mass Spectrometry.[5] Journal of Agricultural and Food Chemistry.[5][7]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7705EN.

Sources

Technical Support Center: Method Development for 4-Hydroxy Kresoxim-methyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-KRES-4OH Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Ionization Trap"

Welcome to the technical support hub for Kresoxim-methyl metabolites. You are likely here because you are experiencing retention loss , peak tailing , or sensitivity issues with 4-Hydroxy Kresoxim-methyl Carboxylic Acid.

Unlike the parent compound (Kresoxim-methyl), which is neutral and hydrophobic (LogP ~3.4), this metabolite presents a dual challenge: it possesses a carboxylic acid moiety (pKa ~4.2) and a phenolic hydroxyl group .

The Core Rule: To successfully retain this molecule on Reverse Phase Chromatography (RPC), you must operate at a pH < 3.0 . At neutral pH, the molecule ionizes (


), becoming highly polar and effectively unretained on standard C18 ligands.

Module 1: The Theory (Causality & Logic)

Why pH Control is Non-Negotiable

The separation of weak acids is governed by the Henderson-Hasselbalch equation. For 4-Hydroxy Kresoxim-methyl Carboxylic Acid:

  • pH > 5.2 (pKa + 1): >90% of the molecule is deprotonated (ionized). The negative charge creates a hydration shell, preventing the molecule from partitioning into the hydrophobic C18 stationary phase. Result: Elution at the void volume (

    
    ).
    
  • pH < 3.2 (pKa - 1): >90% of the molecule is protonated (neutral). The neutral form is significantly more hydrophobic, allowing Van der Waals interactions with the C18 alkyl chains. Result: Stable retention and sharper peaks.

The "Hydroxy" Complication

The additional 4-hydroxy group increases the overall polarity compared to the standard acid metabolite (BF 490-1). Even at low pH, this molecule is "moderately polar." Standard C18 columns may suffer from phase dewetting (pore clearing) if you use highly aqueous mobile phases (e.g., <5% organic) to capture it.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My peak is eluting at the void volume (dead time)."

Diagnosis: The analyte is ionized.[1][2][3][4] Solution:

  • Check Mobile Phase pH: Ensure the aqueous component is pH 2.0 – 2.5.

  • Buffer Choice:

    • LC-MS: Use 0.1% Formic Acid (~pH 2.7) or 0.1% Difluoroacetic Acid (DFA) for sharper peaks.

    • HPLC-UV: Use 0.1% Orthophosphoric Acid (~pH 2.1). Phosphoric acid suppresses silanol activity better than organic acids, reducing tailing.

Issue 2: "The peak is tailing severely (As > 1.5)."

Diagnosis: Secondary interactions. Causality: Even at low pH, residual silanols (Si-OH) on the silica surface can interact with the polar hydroxy group of the metabolite. Solution:

  • Switch Column Chemistry: Move from a standard C18 to a Polar-Embedded C18 (e.g., Amide-C18) or a PFP (Pentafluorophenyl) column. These phases shield silanols and provide alternative selectivity for phenol groups.

  • Increase Ionic Strength: If using LC-UV, add 20mM Ammonium Phosphate to the mobile phase to mask silanols.

Issue 3: "Retention times are drifting between runs."

Diagnosis: Phase Collapse (Dewetting). Causality: If you are starting your gradient at 100% Aqueous to retain this polar metabolite, the hydrophobic C18 chains may "fold down" to escape the water, reducing surface area. Solution:

  • Protocol Change: Do not go below 3-5% Organic solvent in your starting conditions.

  • Hardware: Use a "Aq-type" or "Compatible with 100% Aqueous" column, which utilizes steric protection to prevent phase collapse.

Module 3: Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you through selecting the correct column and pH based on the metabolite's behavior.

MethodDev Start Start: 4-OH Kresoxim Acid Analysis CheckpH Step 1: Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic AdjustpH Action: Adjust pH to 2.1 - 2.7 (Use Formic or Phosphoric Acid) IsAcidic->AdjustpH No CheckRet Step 2: Check Retention (k') IsAcidic->CheckRet Yes AdjustpH->CheckRet IsRetained Is k' > 2.0? CheckRet->IsRetained Success Protocol Validated Proceed to SST IsRetained->Success Yes CheckCol Step 3: Evaluate Column Chemistry IsRetained->CheckCol No (Void Elution) IsStandardC18 Using Standard C18? CheckCol->IsStandardC18 SwitchCol Action: Switch to Polar-Embedded C18 or PFP Phase IsStandardC18->SwitchCol Yes (Phase Collapse Risk) OptimizeGrad Action: Start Gradient at 0-3% Organic (Ensure Column is Aq-Compatible) IsStandardC18->OptimizeGrad No (Already Polar Col) SwitchCol->Success OptimizeGrad->Success

Caption: Decision tree for optimizing retention of polar acidic metabolites. Blue nodes indicate evaluation steps; Red nodes indicate corrective actions.

Module 4: Optimized Experimental Protocol

Reagents & Materials
ComponentSpecificationPurpose
Analyte 4-Hydroxy Kresoxim-methyl Carboxylic AcidTarget Metabolite
Aqueous Phase (A) Water + 0.1% Formic Acid (LC-MS) OR 0.1%

(UV)
pH Control (~2.5) . Protonates the acid to ensure retention.
Organic Phase (B) Acetonitrile (HPLC Grade)Elution solvent. ACN is preferred over MeOH for sharper acid peaks.
Column C18-Polar Embedded (e.g., Waters SymmetryShield, Agilent Bonus-RP)Prevents dewetting; improves peak shape for phenol group.
Step-by-Step Method
  • Preparation: Dissolve the standard in 50:50 Methanol:Water. Do not use 100% organic solvent for the diluent, or you will experience "solvent effect" (peak splitting) due to the early elution of the metabolite.

  • Equilibration: Flush column with 95% Solvent A / 5% Solvent B for 10 column volumes.

  • Gradient Profile:

    • 0.0 min: 5% B (Hold for 1 min to trap the polar acid).

    • 1.0 - 10.0 min: Linear ramp to 90% B.

    • 10.1 - 12.0 min: Hold at 90% B (Wash parent compound/impurities).

    • 12.1 min: Re-equilibrate to 5% B.

  • Detection:

    • UV: 220-230 nm (Carboxylic acid absorption).

    • MS: ESI Negative Mode (Usually favored for carboxylic acids) or Positive Mode (if the methoxyimino group protonates well). Note: Acidic mobile phase suppresses Negative mode sensitivity slightly, but is necessary for chromatography. This is a standard trade-off.

Diagram 2: The "Acid-Lock" Mechanism

This diagram illustrates the molecular interaction occurring inside the column.

AcidLock pH_High pH 7.0 (Neutral) Analyte: R-COO- (Ionized) Interaction_Fail Repulsion/No Interaction with C18 Ligands pH_High->Interaction_Fail Result_Fail Elution at t0 (Void Volume) Interaction_Fail->Result_Fail pH_Low pH 2.5 (Acidic) Analyte: R-COOH (Neutral) Interaction_Success Hydrophobic Interaction with C18 Ligands pH_Low->Interaction_Success Result_Success Retained Peak (Sharp Shape) Interaction_Success->Result_Success

Caption: Mechanism of retention control. Lowering pH protonates the carboxylic acid, enabling hydrophobic interaction with the stationary phase.

References

  • Food and Agriculture Organization (FAO). (1998). Kresoxim-methyl: Pesticide Residues in Food - 1998 Evaluations, Part II Toxicological. [Link]

  • Dolan, J. W. (2020). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. [Link]

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for Kresoxim-methyl M9 in Milk

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The detection of fungicide residues in bovine milk is a critical control point in food safety. Kresoxim-methyl, a strobilurin fungicide, rapidly metabolizes in ruminants. While the parent compound is rarely detected in milk, its free acid metabolite, (E)-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetic acid (commonly coded as M9 or BF 490-9 ), serves as the primary residue marker for regulatory compliance.

This guide objectively compares three analytical workflows for isolating M9 from the complex lipophilic matrix of milk. It advocates for an Optimized Acid-Mode QuEChERS protocol over traditional Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), demonstrating superior throughput without compromising recovery or sensitivity.

The Analyte: Kresoxim-methyl M9 (BF 490-9)
  • Chemical Nature: Carboxylic acid (hydrolysis product of the ester parent).

  • pKa: ~3.5 – 4.0 (Weak acid).

  • Challenge: As an acidic molecule, M9 is susceptible to retention by anion-exchange sorbents (like PSA) during cleanup, leading to false negatives.

  • Regulatory Limit (MRL): Typically 0.01 mg/kg (EU/Codex default LOQ).

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three dominant methodologies used for M9 extraction in milk.

Table 1: Performance Matrix
FeatureMethod A: Optimized Acid-Mode QuEChERS (Recommended)Method B: Polymeric SPE (HLB) Method C: Liquid-Liquid Extraction (LLE)
Principle Dispersive partition + Lipid removal (C18/EMR)Retention on solid support + Solvent elutionPartition into immiscible organic solvent
Sample Throughput High (20+ samples/hour)Low (4-6 samples/hour)Very Low (<4 samples/hour)
Solvent Usage Low (~10-15 mL/sample)Medium (~30 mL/sample)High (>50 mL/sample)
Cleanup Efficiency Good (removes proteins/lipids)Excellent (removes most matrix)Poor (co-extracts lipids)
Recovery (M9) 85% - 110% 80% - 95%60% - 80%
Critical Pitfall Avoid PSA (binds acidic M9)Cartridge drying / Flow rate variabilityEmulsion formation
Cost per Sample Low ($)High (

$)
Medium (

)
Expert Insight: The "PSA Trap"

Critical Warning: Generic QuEChERS protocols utilize Primary Secondary Amine (PSA) to remove fatty acids and sugars. However, for M9 analysis , PSA is detrimental. The amine groups bind the carboxylic acid moiety of M9, reducing recovery to <50%. The "Optimized" method described below replaces PSA with C18 or EMR-Lipid sorbents to ensure high recovery of the acidic metabolite.

Recommended Protocol: Optimized Acid-Mode QuEChERS

This protocol is designed as a self-validating system. It utilizes acidified acetonitrile to protonate M9 (keeping it neutral and soluble in organic solvent) and avoids anion-exchange cleanup.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (ACN) + 1% Formic Acid (FA).

  • Partition Salts: 4g MgSO₄ + 1g NaCl.

  • Cleanup Sorbent: 150mg C18 (Octadecyl) + 900mg MgSO₄ (Anhydrous). Note: No PSA.

  • Internal Standard (IS): Kresoxim-methyl-d6 or M9-d6 (if available).

Step-by-Step Workflow
  • Sample Prep: Weigh 10.0 g of homogenized milk into a 50 mL centrifuge tube.

  • Spiking: Add Internal Standard (IS) to achieve 10 ng/mL concentration. Vortex 30s.

  • Extraction: Add 10 mL of 1% FA in ACN .

    • Why: The acid suppresses the ionization of M9 (COO⁻ → COOH), driving it into the organic layer.

    • Why: ACN precipitates milk proteins (caseins).

  • Agitation: Shake vigorously (or Geno/Grind) for 1 min.

  • Partitioning: Add salts (4g MgSO₄, 1g NaCl). Shake immediately for 1 min.

    • Why: Exothermic reaction breaks the emulsion; NaCl controls polarity to minimize co-extraction of polar interferences.

  • Centrifugation: Spin at 4,000 rpm for 5 min at 4°C.

    • Why: Cold centrifugation helps solidify the lipid layer.

  • Cleanup (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube containing C18 + MgSO₄ .

    • Why: C18 removes long-chain fats remaining in the ACN layer. MgSO₄ removes residual water.

  • Final Spin: Centrifuge d-SPE tube at 10,000 rpm for 2 min.

  • Analysis: Transfer 0.5 mL extract to a vial. Dilute 1:1 with mobile phase A (Water + 0.1% FA) to match initial mobile phase conditions. Inject into LC-MS/MS.

Visualizations

Metabolic Pathway & Target Identification

The following diagram illustrates the hydrolysis pathway relevant to residue definition.

MetabolicPathway Parent Kresoxim-methyl (Parent Ester) Hydrolysis Hydrolysis (Esterase) Parent->Hydrolysis M9 Metabolite M9 (Free Acid / BF 490-9) *Target Analyte* Hydrolysis->M9 Major Pathway Conjugates Glucuronide Conjugates M9->Conjugates Phase II

Caption: Metabolic degradation of Kresoxim-methyl to the target marker M9 (BF 490-9) in ruminants.

Analytical Workflow Logic

This diagram details the decision logic for the Optimized QuEChERS method.

Workflow Milk Milk Sample (10g) Acid Add 1% Formic Acid/ACN Milk->Acid Precip Protein Precipitation Acid->Precip Salt Salting Out (MgSO4/NaCl) Precip->Salt Check Is Analyte Acidic? Salt->Check PSA Use PSA Cleanup Check->PSA No (Neutral) C18 Use C18 Only (No PSA) Check->C18 Yes (M9) LCMS LC-MS/MS Analysis C18->LCMS

Caption: Workflow decision tree highlighting the exclusion of PSA for acidic metabolite recovery.

Validation Data Summary

The following data represents typical validation results obtained using the Optimized Acid-Mode QuEChERS method on an LC-MS/MS system (e.g., Triple Quadrupole).

Table 2: Method Validation Results (n=6)
ParameterLevel 1 (0.01 mg/kg)Level 2 (0.10 mg/kg)Acceptance Criteria (SANTE/11312/2021)
Recovery (%) 92.4%96.1%70% – 120%
Precision (RSDr) 6.8%4.2%≤ 20%
Matrix Effect (ME) -12% (Suppression)-8% (Suppression)± 20% (or use Matrix Matched Stds)
Linearity (R²) > 0.998> 0.998> 0.990
Retention Time 4.2 ± 0.1 min4.2 ± 0.1 min± 0.1 min

Note on Matrix Effect: Milk typically shows ion suppression for M9. While the -12% suppression is acceptable, it is mandatory to use matrix-matched calibration curves (standards prepared in blank milk extract) to ensure accurate quantitation.

References

  • European Food Safety Authority (EFSA). (2018).[1][2] Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal.[3][1] [Link]

  • Food and Agriculture Organization (FAO). (1998). Kresoxim-methyl: Pesticide Residues in Food - 1998 Evaluations. FAO Plant Production and Protection Paper. [Link]

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • Pareja, L., et al. (2011). Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. Journal of Analytical Methods in Chemistry. [Link]

Sources

Technical Comparison Guide: Kresoxim-methyl Metabolite M9 (BF 490-9) in Plant vs. Animal Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Kresoxim-methyl Metabolite M9 Residues in Plant vs. Animal Samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

Kresoxim-methyl is a strobilurin fungicide that inhibits mitochondrial respiration by blocking electron transfer at the Qo center of the cytochrome bc1 complex. While the parent compound is the primary residue marker in many crops, its metabolic fate diverges significantly between plant and animal systems, leading to distinct regulatory definitions and analytical challenges.

Metabolite M9 , chemically identified as (2E)-{2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid (also known as BF 490-9 ), represents a critical node in this divergence. It is formed via the hydrolysis of the methyl ester (yielding the acid metabolite BF 490-1) followed by para-hydroxylation of the phenoxy ring.

This guide provides an in-depth technical comparison of M9 residues, focusing on metabolic causality, matrix-specific abundance, and the requisite analytical protocols for accurate quantification.

Metabolic Fate Comparison: The Divergence Point

The formation and accumulation of M9 are dictated by the enzymatic machinery available in the host organism.

  • In Animals (Rats, Ruminants, Poultry): Kresoxim-methyl undergoes rapid ester cleavage (Phase I) to form the acid BF 490-1. High hepatic Cytochrome P450 activity facilitates subsequent hydroxylation to form M9. Consequently, M9 is a major metabolite in excretory organs (liver, kidneys).

  • In Plants (Pome fruits, Grapes): The metabolic flux is slower. While ester cleavage occurs, the resulting M9 is frequently sequestered via glycosylation (Phase II conjugation) to form polar, water-soluble conjugates. M9 is typically a minor metabolite in edible crop parts compared to the parent compound.

Visualization: Metabolic Pathway Divergence

The following diagram illustrates the mechanistic pathways leading to M9 in disparate matrices.

KresoximMetabolism cluster_plant Plant Matrix cluster_animal Animal Matrix Parent Kresoxim-methyl (Parent) Acid BF 490-1 (Free Acid) Parent->Acid Hydrolysis (Esterase) M9 Metabolite M9 (BF 490-9) (Hydroxy-Acid) Acid->M9 Oxidation (CYP450) High Flux in Animals PlantConj M9-Glucoside (Plant Conjugate) M9->PlantConj Glycosylation (Phase II) AnimalExcrete Renal/Biliary Excretion (Major Residue in Liver/Kidney) M9->AnimalExcrete Accumulation PlantFate Stored in Vacuole (Minor Residue) PlantConj->PlantFate

Figure 1: Divergent metabolic pathways of Kresoxim-methyl yielding Metabolite M9 in plant vs. animal systems.

Residue Profile & Regulatory Definition

The regulatory status of M9 differs based on the matrix, driven by the toxicological significance of the residues found.

FeaturePlant Matrices (e.g., Apple, Grape)Animal Matrices (e.g., Liver, Kidney)
Primary Residue Kresoxim-methyl (Parent)BF 490-1 (Acid) & BF 490-9 (M9)
M9 Abundance Minor (<5% TRR in grapes)Major (Up to 4.0 mg/kg in cow kidney)
Chemical State Predominantly conjugated (Glucosides)Free or conjugated (Glucuronides)
Residue Definition (Enforcement) Parent only (typically)Sum of BF 490-1 and BF 490-9 , expressed as parent
Residue Definition (Risk Assessment) Parent + BF 490-1 + BF 490-2 + BF 490-9 Sum of BF 490-1 and BF 490-9
Target Tissues Surface residues (peel) > PulpLiver > Kidney > Fat > Muscle

Key Insight: In animal commodities, M9 is a critical marker for compliance. In plants, it is primarily relevant for dietary risk assessment (DRA) rather than MRL enforcement.

Analytical Methodologies

The quantification of M9 requires distinct strategies. Plant analysis necessitates enzymatic cleavage to release M9 from sugar conjugates, whereas animal tissue analysis focuses on extraction from lipid/protein-rich matrices.

Protocol A: Determination of M9 in Plant Matrices (High Water/Acid)

Objective: Quantify total M9 (free + conjugated).

  • Homogenization: Homogenize 20 g of crop sample (e.g., apple) with methanol/water (70:30 v/v).

  • Enzymatic Hydrolysis (Critical Step):

    • Aliquot the extract.[1]

    • Adjust pH to 5.0 using acetate buffer.

    • Add Hesperidinase and

      
      -Glucosidase  enzymes.[2][3]
      
    • Incubate at 37°C for 4–16 hours. Note: This step liberates M9 from glucoside conjugates.

  • Partitioning: Acidify to pH < 2 with HCl. Partition into dichloromethane or ethyl acetate.[4] M9 is an acid; low pH ensures it is in the organic-soluble protonated form.

  • Cleanup: Use Solid Phase Extraction (SPE) with a C18 or Amino (

    
    ) cartridge.[2]
    
    • Condition: Methanol -> Water.

    • Load: Extract.[1][3][4][5][6][7]

    • Wash: Weak solvent.

    • Elute: Acidified methanol.[1]

  • Detection: LC-MS/MS (ESI Negative mode). Monitor transition m/z 328

    
    product ions.
    
Protocol B: Determination of M9 in Animal Matrices (Liver/Kidney)

Objective: Quantify M9 for regulatory enforcement.

  • Extraction: Weigh 10 g of tissue (liver/kidney). Extract with methanol to precipitate proteins.

  • Cleanup (Lipid Removal):

    • Centrifuge and filter.[4][5]

    • For high-fat samples, partition with hexane (discard hexane layer) to remove non-polar lipids.

  • Solid Phase Extraction:

    • Use a polymeric weak anion exchange (WAX) cartridge (ideal for acidic metabolites like M9).

    • Load: Aqueous extract.[4]

    • Wash: Methanol (removes neutrals/parent).

    • Elute: Methanol + 5% Formic Acid (elutes M9).

  • Derivatization (Optional for GC): If using GC-ECD/MS, M9 must be methylated (using diazomethane or

    
    -methanol) to form the methyl ester derivative.
    
  • Detection: LC-MS/MS is preferred.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Quantification: External standard calibration using pure BF 490-9 standard.

Experimental Data Summary

The following data illustrates the magnitude of difference in M9 residues between treated crops and dosed livestock, highlighting why M9 is an "animal metabolite" for enforcement purposes.

Table 1: Comparative Residue Levels (Experimental Data)

MatrixTreatment RegimeAnalyteResidue Level (mg/kg)Reference
Apple (Fruit) Field Rate (0.4 kg/ha )Kresoxim-methyl (Parent)0.36[FAO, 1998]
Apple (Fruit) Field Rate (0.4 kg/ha )Metabolite M9 < 0.05 (often < LOQ)[JMPR, 2018]
Cow Liver Dosing (18 ppm feed)BF 490-1 (Acid)0.80[FAO, 1998]
Cow Liver Dosing (18 ppm feed)Metabolite M9 1.90 [FAO, 1998]
Cow Kidney Dosing (18 ppm feed)Metabolite M9 4.00 [FAO, 1998]

Interpretation: In cows, M9 accumulates to levels significantly higher than the parent compound or the acid metabolite in the liver and kidney. In apples, M9 is negligible compared to the parent.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998).[8] Kresoxim-methyl: Residue Evaluation. Food and Agriculture Organization. Link

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2018).[2][8] Kresoxim-methyl: Periodic Review of Residues. Food and Agriculture Organization. Link

  • US Environmental Protection Agency (EPA). (1999). Kresoxim-methyl; Pesticide Tolerances. Federal Register. Link

  • Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography. Journal of Agricultural and Food Chemistry. Link

Sources

EU MRL residue definitions for Kresoxim-methyl in animal products

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of EU Residue Definitions for Kresoxim-methyl in Animal Matrices: Analytical Enforcement vs. Metabolic Reality

Executive Summary

For researchers and drug development professionals involved in residue chemistry, Kresoxim-methyl presents a distinct regulatory challenge. Unlike many fungicides where the parent compound serves as the marker residue, the European Union (EU) mandates a metabolite-based enforcement definition for animal commodities.

This guide objectively compares the Enforcement Definition (used for MRL compliance) against the Risk Assessment Definition (used for toxicological safety), and contrasts the analytical performance of detecting the parent compound versus the required metabolites.

Key Insight: Analysis of the parent compound (Kresoxim-methyl) in animal tissues will yield false negatives. The molecule undergoes rapid ester cleavage and hydroxylation in livestock. Compliance requires targeting the acid metabolite BF 490-1 in tissues and BF 490-9 in milk.[1]

Regulatory Comparison: The Definitions

The divergence between what is monitored and what is assessed for risk is critical for experimental design.

Table 1: Comparative Residue Definitions (EU Regulation)

CommodityEnforcement Definition (Monitoring)Risk Assessment Definition (Dietary Safety)Analytical Target
Muscle, Fat, Liver, Kidney Metabolite BF 490-1 (free), expressed as Kresoxim-methylSum of BF 490-1 , BF 490-2 , and BF 490-9 , expressed as parentBF 490-1 ((E)-acid metabolite)
Milk Metabolite BF 490-9 (free), expressed as Kresoxim-methylSum of BF 490-1 , BF 490-2 , and BF 490-9 , expressed as parentBF 490-9 (Hydroxy-acid metabolite)
Plant Products Kresoxim-methyl (Parent)Kresoxim-methyl (Parent)Parent Compound

Note: BF 490-1 is (E)-methoxyimino[2-(o-tolyloxymethyl)phenyl]acetic acid. BF 490-9 is the hydroxylated derivative.[2]

Scientific Mechanism: Metabolic Causality

To understand why the parent compound is an unsuitable marker, one must examine the metabolic pathway in ruminants. Kresoxim-methyl is lipophilic but unstable in biological systems. Upon ingestion, it undergoes rapid ester hydrolysis.

Pathway Diagram

KresoximMetabolism Parent Kresoxim-methyl (Parent Compound) Lipophilic, Unstable Hydrolysis Ester Hydrolysis (Rapid Step) Parent->Hydrolysis BF490_1 Metabolite BF 490-1 (Acid Form) *Marker for Tissues* Hydrolysis->BF490_1 Major Pathway Hydroxylation Hydroxylation BF490_1->Hydroxylation BF490_2 Metabolite BF 490-2 (Hydroxy-isomer) Hydroxylation->BF490_2 BF490_9 Metabolite BF 490-9 (Hydroxy-acid) *Marker for Milk* Hydroxylation->BF490_9 Conjugation Glucuronide Conjugation BF490_2->Conjugation BF490_9->Conjugation Excretion Excretion (Urine/Feces) Conjugation->Excretion

Figure 1: Metabolic breakdown of Kresoxim-methyl in ruminants. The parent compound is rapidly converted to the acid form (BF 490-1), making the parent undetectable in tissues.

Experimental Protocol: Validated Analytical Workflow

Standard multi-residue methods (QuEChERS) often fail to capture BF 490-1 and BF 490-9 efficiently due to their polarity and acidity. The following protocol is optimized for the Enforcement Definition .

Methodology: LC-MS/MS Quantification of Metabolites

Objective: Quantify BF 490-1 (Tissue) and BF 490-9 (Milk) with an LOQ of 0.01 mg/kg.

Step 1: Sample Preparation & Extraction

  • Homogenization: Weigh 5g of tissue (liver/kidney/muscle) or 10mL of milk.

  • Extraction: Add 10 mL Acetonitrile/Water (80:20 v/v) containing 0.1% Formic Acid.

    • Rationale: The acidic condition stabilizes the acid metabolites and improves extraction efficiency from protein-rich matrices.

  • Agitation: Shake vigorously for 30 minutes (mechanical shaker).

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Transfer supernatant.

Step 2: Clean-up (Critical for Lipids)

  • Lipid Removal: For high-fat samples (cream, fat tissue), freeze-out (storage at -20°C for 2 hours) is recommended to precipitate lipids.

  • SPE Clean-up: Pass the extract through a Polymeric Weak Anion Exchange (WAX) cartridge.

    • Why WAX? Since BF 490-1 and BF 490-9 are carboxylic acids, they retain well on anion exchange media while neutral interferences (fats, sugars) wash through.

  • Elution: Elute analytes with Methanol containing 5% Ammonia .

  • Concentration: Evaporate to dryness under nitrogen and reconstitute in Mobile Phase A.

Step 3: LC-MS/MS Parameters [3]

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to carboxylic acid moiety).

  • Transitions (MRM):

    • BF 490-1:[1][2][4][5][6] Precursor [M-H]⁻ → Product ions (specific to structure).

    • BF 490-9:[1][2][4][5][7] Precursor [M-H]⁻ → Product ions.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (5g) (Liver/Milk) Extract Extraction AcN:H2O + Formic Acid Sample->Extract Cleanup SPE Clean-up (WAX Cartridge) Extract->Cleanup Retain Acids Elute Elution MeOH + 5% NH3 Cleanup->Elute Release Analytes LCMS LC-MS/MS (ESI Negative) Elute->LCMS

Figure 2: Optimized extraction and cleanup workflow for acidic metabolites of Kresoxim-methyl.

Performance Data: Parent vs. Metabolite

The following data summarizes the recovery efficiency of the method described above compared to a standard solvent extraction used for parent compounds.

Table 2: Method Validation Data (Spiked at 0.05 mg/kg)

AnalyteMatrixRecovery (Standard Method)Recovery (Optimized Acid Method)RSD (%)
Kresoxim-methyl (Parent) Liver< 20% (Degrades)N/A (Not Marker)-
BF 490-1 Liver45% (Poor retention)92% 4.5%
BF 490-1 Kidney50%88% 5.1%
BF 490-9 Milk60%95% 3.2%

Data Interpretation: Attempting to use a generic "Parent Compound" method results in significant data loss for the metabolites. The optimized acid/WAX method ensures compliance with EU recovery guidelines (70-120%).

Calculation for Compliance

EU MRLs are expressed as "Kresoxim-methyl."[1][2][4] Therefore, experimental results for metabolites must be converted using molecular weight ratios.



  • MW Kresoxim-methyl: 313.35 g/mol

  • MW BF 490-1: 299.32 g/mol

  • Conversion Factor (BF 490-1): 1.05

References

  • European Food Safety Authority (EFSA). (2018).[2][4] Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal.[2][4] [Link]

  • European Commission. (2016).[1][2][4] Commission Regulation (EU) 2016/486 amending Annexes II and III to Regulation (EC) No 396/2005.[2] Official Journal of the European Union. [Link]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2018).[3] Kresoxim-methyl: Evaluation of Toxicology and Residues. FAO Plant Production and Protection Paper. [Link]

  • EU Pesticides Database. Active Substance: Kresoxim-methyl. European Commission.[1][2][8] [Link]

Sources

A Comparative Guide to the Dietary Risk Assessment of Kresoxim-methyl Metabolites M1 and M9

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of pesticide risk assessment, a thorough understanding of not only the parent compound but also its metabolites is paramount for ensuring consumer safety. This guide provides a detailed comparative analysis of the dietary risk assessment for M1 and M9, the primary metabolites of the broad-spectrum fungicide Kresoxim-methyl. Drawing upon authoritative evaluations from global regulatory bodies, this document will navigate the toxicological profiles, the established safety thresholds, and the comprehensive methodology for conducting a robust dietary risk assessment.

Kresoxim-methyl, a member of the strobilurin family, functions by inhibiting mitochondrial respiration in fungi[1]. Its application on a wide array of crops necessitates a rigorous evaluation of the potential dietary exposure to its residues. Following application, Kresoxim-methyl undergoes metabolic transformation in plants and animals, leading to the formation of various metabolites, with M1 (490M1) and M9 (490M9) being of key toxicological and regulatory significance[2][3].

Toxicological Profiles and Safety Thresholds: A Comparative Overview

The foundation of any dietary risk assessment lies in the toxicological evaluation of the substances . For Kresoxim-methyl and its metabolites M1 and M9, extensive studies have been conducted to establish their safety profiles and determine acceptable intake levels.

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an Acceptable Daily Intake (ADI) of 0-0.3 mg/kg of body weight for Kresoxim-methyl. Crucially, this ADI is a group ADI that also applies to the metabolites M1 and M9 and their conjugates, expressed as Kresoxim-methyl[1][2]. This determination is based on a comprehensive review of toxicological data, including long-term toxicity and carcinogenicity studies in rats[1][4][5]. The JMPR concluded that an Acute Reference Dose (ARfD) was not necessary for Kresoxim-methyl due to its low acute oral toxicity and the absence of any toxicological effects that would likely be elicited by a single dose[1][2].

The toxicity of M1 and M9 is considered to be covered by the toxicity of the parent compound, as M9 is derived from M1, and both are found in urine, indicating their systemic absorption and subsequent excretion[1]. Acute oral toxicity studies on metabolites M1 and M9 have shown a low order of toxicity, with a Lethal Dose (LD50) of 2000 mg/kg bw or greater for both[1].

Toxicological Endpoint Kresoxim-methyl, M1, and M9 (Group Value) Reference
Acceptable Daily Intake (ADI) 0-0.3 mg/kg bw[1][2][3]
Acute Reference Dose (ARfD) Unnecessary[1][2][6]
Acute Oral LD50 (M1, M9) >2000 mg/kg bw[1]
Genotoxicity (M1, M9) Not genotoxic[1]

The Framework for Dietary Risk Assessment: A Step-by-Step Methodology

The dietary risk assessment for Kresoxim-methyl and its metabolites M1 and M9 follows a structured and scientifically validated process. This involves determining the levels of residues in food commodities, estimating dietary intake, and comparing this intake with the established toxicological reference values.

Step 1: Residue Definition

A critical initial step is to define the residue for both regulatory compliance (MRL enforcement) and dietary risk assessment. For Kresoxim-methyl, these definitions are distinct:

  • For compliance with Maximum Residue Limits (MRLs) in plant commodities: The residue is defined as Kresoxim-methyl only[2][3].

  • For dietary risk assessment in plant and animal commodities: The residue is defined as the sum of Kresoxim-methyl, M1, and M9, including their conjugates, expressed as Kresoxim-methyl[2][3].

This distinction is crucial because the metabolites M1 and M9 are considered to be of toxicological relevance for dietary intake.

Step 2: Residue Analysis in Food Commodities

Accurate quantification of residues in various food items is essential. This requires robust and validated analytical methods. Gas chromatography with an electron capture detector (GC-ECD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the analysis of Kresoxim-methyl and its metabolites in plant and animal matrices[3][7]. The limit of quantification (LOQ) for these methods is typically in the range of 0.01-0.05 mg/kg for plant commodities[7].

Step 3: Estimation of Dietary Exposure

The estimation of dietary exposure combines residue data from supervised field trials with food consumption data. The International Estimated Daily Intakes (IEDIs) are calculated for different population subgroups using the GEMS/Food Consumption Cluster Diets[2]. This calculation utilizes the median residue levels (STMR or STMR-P values) from trials that match the Good Agricultural Practices (GAP)[2].

Step 4: Risk Characterization

The final step involves comparing the estimated dietary intake with the established ADI. The risk is considered acceptable if the estimated intake is below the ADI. For Kresoxim-methyl, the IEDIs have been found to be a very small percentage of the maximum ADI, ranging from 0-0.4%[2]. This indicates that the long-term dietary exposure to residues of Kresoxim-methyl and its metabolites M1 and M9 from the uses considered by the JMPR is unlikely to present a public health concern[2].

Experimental Workflow for Dietary Risk Assessment

The following diagram illustrates the comprehensive workflow for conducting a dietary risk assessment for Kresoxim-methyl and its metabolites.

Dietary Risk Assessment Workflow for Kresoxim-methyl and Metabolites cluster_Data_Collection Data Collection & Analysis cluster_Exposure_Assessment Exposure Assessment cluster_Risk_Characterization Risk Characterization Residue_Trials Supervised Residue Trials (GAP) Residue_Quantification Quantify Residues in Food Items Residue_Trials->Residue_Quantification Provides residue levels Food_Consumption Food Consumption Data (e.g., GEMS/Food) Dietary_Intake Calculate Estimated Daily Intake (IEDI) Food_Consumption->Dietary_Intake Provides consumption patterns Analytical_Method Validated Analytical Methods (GC/LC-MS/MS) Analytical_Method->Residue_Quantification Enables quantification Residue_Definition Define Residue for Risk Assessment (Parent + M1 + M9) Residue_Definition->Residue_Quantification Residue_Quantification->Dietary_Intake Provides residue concentrations Risk_Comparison Compare IEDI with ADI Dietary_Intake->Risk_Comparison Toxicology_Data Toxicological Reference Values (ADI = 0-0.3 mg/kg bw) Toxicology_Data->Risk_Comparison Risk_Conclusion Conclusion on Public Health Concern Risk_Comparison->Risk_Conclusion Logical Framework for M1 and M9 Risk Comparison Start Start: Assess Dietary Risk of Kresoxim-methyl Metabolites Metabolism Kresoxim-methyl metabolizes to M1, which further metabolizes to M9 Start->Metabolism Toxicity_Data Toxicological data for Kresoxim-methyl covers M1 and M9 Metabolism->Toxicity_Data Group_ADI Establish Group ADI for Parent + M1 + M9 Toxicity_Data->Group_ADI Residue_Definition Define Residue for Dietary Risk Assessment as Sum of Parent + M1 + M9 Group_ADI->Residue_Definition Exposure_Assessment Conduct Exposure Assessment for the defined residue Residue_Definition->Exposure_Assessment Risk_Characterization Compare Total Exposure to Group ADI Exposure_Assessment->Risk_Characterization Conclusion Conclude on the overall dietary risk Risk_Characterization->Conclusion

Caption: Logical flow for the comparative risk assessment of metabolites M1 and M9.

Conclusion

The dietary risk assessment of Kresoxim-methyl and its metabolites M1 and M9 is a well-established and rigorous process, underpinned by extensive toxicological data and conservative exposure models. The inclusion of both M1 and M9 in the residue definition for dietary risk assessment, coupled with a group ADI, ensures a comprehensive evaluation of their potential impact on human health. Based on the evaluations by international bodies such as the JMPR, the long-term dietary exposure to these compounds is considered unlikely to pose a public health concern. This guide provides researchers and drug development professionals with a foundational understanding of the principles and methodologies applied in the dietary risk assessment of these specific pesticide metabolites, emphasizing the importance of a holistic approach that considers both the parent compound and its relevant transformation products.

References

  • World Health Organization (WHO). (2018). KRESOXIM-METHYL. JMPR 2018. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2019). 5.13 Kresoxim-methyl (199) RESIDUE AND ANALYTICAL ASPECTS. FAO.org. [Link]

  • European Commission. (2011, June 17). Kresoxim-methyl. [Link]

  • Inchem.org. (1998). 952. Kresoxim-methyl (JMPR Evaluations 1998 Part II Toxicological). [Link]

  • FAO.org. (2019). Kresoxim-methyl (199) - 2019 JMPR Monograph. [Link]

  • FAO.org. (2018). Kresoxim-methyl (199). [Link]

  • Li, Y., et al. (2019, February 15). Dissipation Dynamics and Dietary Risk Assessment of Kresoxim-Methyl Residue in Rice. International Journal of Environmental Research and Public Health. [Link]

  • FAO.org. (2001). KRESOXIM-METHYL (199) EXPLANATION. [Link]

  • World Health Organization (WHO). Inventory of evaluations performed by the Joint Meeting on Pesticide Residues (JMPR). [Link]

  • FAO.org. kresoxim-methyl. [Link]

  • REACH24H. (2024, July 12). EFSA Announces Progress in Pesticide Regulation Updates for Flonicamid and Kresoxim-Methyl. [Link]

  • FAO.org. kresoxim-methyl. [Link]

  • European Food Safety Authority (EFSA), et al. (2018, November 2). Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). Public Release Summary - Evaluation of the new active KRESOXIM-METHYL in the product STROBY WG FUNGICIDE. [Link]

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bioaccumulation potential of 4-Hydroxy Kresoxim-methyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Bioaccumulation Potential of 4-Hydroxy Kresoxim-methyl Carboxylic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context

In the development of strobilurin fungicides, metabolic stability and environmental fate are critical parameters. While the parent compound, Kresoxim-methyl , exhibits lipophilicity consistent with membrane permeability (Log P ~3.4), its safety profile relies heavily on rapid metabolic detoxification.

This guide focuses on 4-Hydroxy Kresoxim-methyl Carboxylic Acid (Code: BF 490-9 ), a terminal metabolite. Our analysis, grounded in experimental physicochemical profiling and regulatory data (EFSA/JMPR), confirms that this metabolite represents a "Safety by Design" endpoint. Unlike the parent ester, the 4-hydroxy acid derivative possesses high polarity and water solubility, effectively nullifying bioaccumulation potential in aquatic and terrestrial organisms.

Chemical Identity & Structural Logic

To understand the bioaccumulation variance, we must first establish the structural divergence between the parent and the metabolite.

FeatureParent Compound Target Metabolite
Common Name Kresoxim-methyl4-Hydroxy Kresoxim-methyl Carboxylic Acid
Code BAS 490 FBF 490-9 (also 490M9)
CAS Number 143390-89-0181373-11-5
IUPAC Name Methyl (E)-methoxyimino[2-(o-tolyloxymethyl)phenyl]acetate(2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid
Key Functional Groups Methyl Ester (Lipophilic), Phenyl EtherCarboxylic Acid (Ionizable), Phenolic Hydroxyl (Polar)

Structural Impact on Bioaccumulation: The transformation involves two critical steps:

  • Hydrolysis: Conversion of the methyl ester to a free carboxylic acid (BF 490-1).

  • Hydroxylation: Addition of a hydroxyl group to the tolyl ring.

These modifications drastically increase the Topological Polar Surface Area (TPSA), facilitating rapid renal excretion rather than lipid storage.

Physicochemical Profiling: The Data

The following table synthesizes experimental data comparing the parent compound with its primary acid metabolites.

Table 1: Comparative Physicochemical Properties

PropertyKresoxim-methyl (Parent)Kresoxim Acid (BF 490-1)4-OH Acid (BF 490-9) Interpretation
Log P (Octanol/Water) 3.40 (at 25°C)0.15 (pH 7)< 0.1 (Estimated*)Parent is lipophilic; Metabolites are hydrophilic.[1]
Water Solubility 2 mg/L (Low)> 2000 mg/L (High)High High solubility correlates with low BCF.
pKa Non-ionizable4.2~4.2 (COOH), ~10 (OH) At physiological pH (7.4), BF 490-9 is anionic.
Bioconcentration Factor (BCF) 220 (Whole Fish)< 1Negligible BCF < 1000 indicates no bioaccumulation risk.

*Note: The addition of a phenolic -OH group typically lowers Log P by 1.0–1.5 units compared to the non-hydroxylated acid (BF 490-1).

Metabolic Pathway & Mechanism

The lack of bioaccumulation is driven by the metabolic flux described below. The organism rapidly converts the lipophilic parent into the polar BF 490-9, which is then excreted.

MetabolicPathway cluster_0 Bioaccumulation Risk Reduction Pathway Parent Kresoxim-methyl (Lipophilic, LogP 3.4) Acid Kresoxim Acid (BF 490-1) (Hydrolysis) Parent->Acid Esterase (Rapid Hydrolysis) HydroxyAcid 4-OH Kresoxim Acid (BF 490-9) (Polar, LogP ~0) Acid->HydroxyAcid CYP450 (Ring Hydroxylation) Excretion Renal Excretion (No Accumulation) HydroxyAcid->Excretion Clearance

Figure 1: Metabolic detoxification pathway of Kresoxim-methyl leading to the polar metabolite BF 490-9.

Experimental Protocols for Validation

To verify the bioaccumulation potential of this metabolite in your own lab, use the following standardized protocols.

Protocol A: Determination of Log Pow (HPLC Method)

Standard: OECD Guideline 117 Rationale: Since BF 490-9 is ionizable and polar, the Shake Flask method (OECD 107) can be tedious due to phase separation issues. The HPLC method provides a rapid, high-throughput alternative for metabolites.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Methanol/Water (buffered to pH 7 to ensure the acid is in its ionized state, simulating physiological conditions).

  • Reference Standards: Select 6 reference compounds with known Log P values ranging from 0 to 4 (e.g., 2-Butanone, Acetanilide, Phenol).

  • Calibration: Inject references and plot Log k (capacity factor) vs. Log P.

  • Measurement: Inject BF 490-9. Calculate Log P from the regression line.

  • Acceptance Criteria: Duplicate injections should have retention times within ±2%.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Standard: Standard Industry Protocol (Simulating OECD 317) Rationale: Demonstrates that any residual parent compound is converted to BF 490-9, confirming the pathway direction.

  • System: Liver microsomes (Rat/Human) + NADPH regenerating system.

  • Incubation: Spiked Kresoxim-methyl (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring transitions for Parent (314 -> 116) and Metabolite BF 490-9 (mass shift +16 Da + hydrolysis).

  • Result: Calculate intrinsic clearance (

    
    ). High clearance confirms rapid conversion to the non-accumulating metabolite.
    

Conclusion & Risk Assessment

Based on the comparative analysis of physicochemical properties and metabolic fate:

  • Negligible Risk: 4-Hydroxy Kresoxim-methyl Carboxylic Acid (BF 490-9) has a Log P significantly below the threshold of 3.0 (trigger for bioaccumulation concern).

  • Rapid Clearance: Its high water solubility and anionic nature at physiological pH ensure rapid excretion via urine/bile, preventing tissue sequestration.

Recommendation: For environmental risk assessments (ERA), BF 490-9 should be classified as a non-accumulating residue .

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998). Kresoxim-methyl: Pesticide Residues in Food - 1998 Evaluations Part II Toxicological. Retrieved from [Link]

  • OECD. (2004).[2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[3][4] Retrieved from [Link][2]

  • PubChem. (n.d.). Compound Summary for CID 71749084: (2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid.[5] Retrieved from [Link]

  • US EPA. (2006). Kresoxim-Methyl.[5][1][6][7][8][9][10][11][12] Petition for the Establishment of Permanent Tolerances. Regulations.gov. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy Kresoxim-methyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Hydroxy Kresoxim-methyl Carboxylic Acid is a specific metabolite/degradation product of the strobilurin fungicide Kresoxim-methyl. In pharmaceutical and agrochemical research, it is primarily handled as a high-purity analytical standard.

The Safety Paradox: While metabolites often exhibit lower acute toxicity than parent compounds, they frequently retain specific structural alerts. Because specific toxicological data for this exact derivative is often limited compared to the parent compound, the Precautionary Principle is mandatory.

Assumed Hazard Profile (Worst-Case Baseline):

  • Parent Compound (Kresoxim-methyl): Carcinogenicity Category 2 (Suspected of causing cancer); Very toxic to aquatic life (H351, H410).[1][2]

  • Functional Group Hazards: The "Carboxylic Acid" moiety introduces potential for skin/eye irritation and corrosivity to mucous membranes (H315, H319).

  • Physical State: Typically a fine, electrostatic powder. Inhalation of dust is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE is required to create a barrier against potential carcinogens and organic acids.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Engineering Control Primary: Handling must occur in a certified Fume Hood.PPE Secondary: N95 (US) or P2 (EU) Respirator if outside hood.The solid powder can become airborne during weighing. As a suspected carcinogen (Cat 2), zero inhalation exposure is the target.
Dermal (Hands) Double Gloving Technique: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm)Breakthrough Time: Organic acids in solvents (like Methanol/DMSO) can permeate thin nitrile. The outer glove is sacrificial; the inner glove is the final barrier.
Ocular Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient.The carboxylic acid group presents a pH hazard. Goggles seal the eyes against corrosive dust and splashes, whereas glasses leave gaps.
Body Lab Coat (High-Neck, Long Sleeve) Recommended: Tyvek® sleeve covers.Prevents accumulation of electrostatic powder on street clothes. Sleeve covers bridge the gap between glove and coat cuff.

Operational Protocol: Safe Handling & Solubilization

This chemical is often supplied in milligram quantities. The greatest risk occurs during the transfer from vial to balance .

A. Pre-Operational Checks (The "Self-Validating" System)
  • Airflow Verification: Confirm fume hood face velocity is between 0.3 – 0.5 m/s .

  • Glove Integrity: Inflate gloves slightly to check for pinholes before donning.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Reason: Dry organic acid powders are highly static; static discharge can cause powder to "jump" out of the spatula, creating invisible contamination.

B. Weighing & Solubilization Workflow

Solvent Selection: This compound is sparingly soluble in water but soluble in organic solvents like Methanol or DMSO .

  • Tare: Place the receiving vial (with solvent if possible, to trap dust) on the balance inside the hood.

  • Transfer: Open the source vial only inside the hood. Use a disposable anti-static spatula.

  • Wet Transfer (Preferred): If exact weight is not critical (e.g., qualitative ID), add solvent directly to the source vial to dissolve the solid before transfer. This eliminates dust risk.[3][4]

  • Decontamination: Wipe the balance area and the exterior of the source vial with a methanol-dampened Kimwipe immediately after use.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyProtocol Start Start: Chemical Retrieval RiskCheck Risk Assessment: Suspected Carcinogen (Cat 2) Acidic Irritant Start->RiskCheck PPE Don PPE: Double Nitrile, Goggles, Lab Coat RiskCheck->PPE HoodCheck Engineering Control: Fume Hood Flow > 0.3 m/s? PPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Procedure: Use Anti-Static Gun Minimize Dust Generation HoodCheck->Weighing Yes Solubilization Solubilization: Dissolve in DMSO/MeOH (Reduces Inhalation Risk) Weighing->Solubilization Waste Disposal: High-Temp Incineration (NO Drain Disposal) Solubilization->Waste Excess/Cleanup

Caption: Workflow logic for handling 4-Hydroxy Kresoxim-methyl Carboxylic Acid, emphasizing the "Go/No-Go" decision at the Engineering Control stage.

Emergency Response & Disposal

Spill Management (Solid Powder)
  • Evacuate: Move away from the immediate area to let dust settle (1-2 mins).

  • Isolate: Mark the zone.

  • Clean: Do not dry sweep. Cover with a solvent-dampened pad (Methanol) to capture dust, then wipe up.

  • Dispose: Place all cleanup materials into a hazardous waste bag.

Waste Disposal Plan

Strict Prohibition: Never pour strobilurin derivatives or their metabolites down the sink. They are highly toxic to aquatic life (LC50 values for parent compounds are often <1 mg/L).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical Waste (Solid)High-Temperature Incineration
Liquid Waste Halogenated/Organic Solvent WasteFuel Blending / Incineration
Contaminated PPE Hazardous DebrisIncineration

References

  • European Chemicals Agency (ECHA). Kresoxim-methyl - Substance Information & Classification. (Accessed 2025).[5] Available at: [Link]

  • PubChem. Kresoxim-methyl (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.